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  • Product: 1-(2-Cyanoethyl)-3-methylurea
  • CAS: 7150-75-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(2-Cyanoethyl)-3-methylurea

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(2-cyanoethyl)-3-methylurea (CAS No. 7150-75-6), a valuable chemical intermediate. The document is structured to provide researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-cyanoethyl)-3-methylurea (CAS No. 7150-75-6), a valuable chemical intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic pathway, from the underlying reaction mechanism to a detailed, field-proven experimental protocol. Emphasis is placed on the rationale behind procedural choices, robust safety and handling protocols for hazardous reagents, and methods for the characterization of the final product. This guide serves as a self-validating resource, integrating scientific principles with practical laboratory application to ensure both safety and synthetic success.

Introduction and Strategic Importance

1-(2-Cyanoethyl)-3-methylurea is a substituted urea derivative featuring both a reactive nitrile group and a urea moiety. The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets. The cyanoethyl group provides a versatile chemical handle for further synthetic transformations, allowing this molecule to serve as a key building block in the development of more complex molecules, including pharmaceutical agents and agrochemicals. Understanding its synthesis is crucial for leveraging its potential in various research and development pipelines.

This guide focuses on the most direct and industrially relevant synthetic pathway: the reaction of 3-aminopropionitrile with methyl isocyanate.

The Core Synthesis Pathway: A Mechanistic Perspective

The formation of 1-(2-cyanoethyl)-3-methylurea is fundamentally a nucleophilic addition reaction. The lone pair of electrons on the primary amine nitrogen of 3-aminopropionitrile acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of methyl isocyanate.

Reaction Scheme:

Mechanism: The reaction proceeds via a straightforward and generally high-yielding mechanism. The primary amine of 3-aminopropionitrile attacks the central carbon of the isocyanate group. This concerted step involves the breaking of the N=C and C=O double bonds within the isocyanate and the formation of new C-N and C=O bonds, along with a proton transfer, to yield the stable urea linkage. The reaction is typically exothermic and proceeds rapidly.

Diagram of the Synthesis Pathway

G cluster_reactants Reactants cluster_product Product BAPA 3-Aminopropionitrile (Nucleophile) Product 1-(2-Cyanoethyl)-3-methylurea BAPA->Product Nucleophilic Addition MIC Methyl Isocyanate (Electrophile) MIC->Product

Caption: Nucleophilic addition of 3-aminopropionitrile to methyl isocyanate.

Rationale for Experimental Choices:
  • Solvent Selection: An anhydrous aprotic solvent is essential to prevent the highly reactive methyl isocyanate from reacting with the solvent. Acetonitrile is an excellent choice as it effectively dissolves both reactants, facilitating a homogeneous reaction mixture, and is inert under the reaction conditions. Other alternatives include tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature Control: The reaction between an amine and an isocyanate is highly exothermic. Initiating the reaction at a reduced temperature (0-5 °C) is a critical control measure. It prevents thermal runaway and minimizes the formation of potential side products, such as biurets, which can arise from the reaction of the newly formed urea with another molecule of isocyanate.

Detailed Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis of 1-(2-Cyanoethyl)-3-methylurea. Extreme caution must be exercised when handling methyl isocyanate.

Table 1: Reagent and Materials List
Reagent/MaterialFormulaMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
3-AminopropionitrileC₃H₆N₂70.097.011001.0
Methyl IsocyanateC₂H₃NO57.055.711001.0
Anhydrous AcetonitrileCH₃CN41.05200 mL--
Diethyl Ether (for wash)(C₂H₅)₂O74.12~100 mL--
Step-by-Step Synthesis Procedure:
  • Reactor Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure the entire apparatus is oven-dried and assembled under a positive pressure of nitrogen.

  • Reagent Preparation: In the flask, dissolve 3-aminopropionitrile (7.01 g, 100 mmol) in 150 mL of anhydrous acetonitrile.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reactant Addition: Dissolve methyl isocyanate (5.71 g, 100 mmol) in 50 mL of anhydrous acetonitrile and load this solution into the dropping funnel. Add the methyl isocyanate solution dropwise to the stirred 3-aminopropionitrile solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).

  • Product Isolation: Upon completion, reduce the solvent volume to approximately one-third using a rotary evaporator. The product will likely begin to precipitate.

  • Purification: Cool the concentrated mixture in an ice bath for 30 minutes to maximize crystallization. Collect the white solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (~50 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified solid under vacuum at 40 °C to a constant weight. The expected yield is typically high (>90%).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(2-cyanoethyl)-3-methylurea.

Product Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl (CH₃) group, two distinct triplets for the two methylene (CH₂) groups of the ethyl chain, and broad signals for the two N-H protons.

  • ¹³C NMR Spectroscopy: Key signals would be observed for the urea carbonyl (C=O) carbon, the nitrile (C≡N) carbon, the methyl (CH₃) carbon, and the two methylene (CH₂) carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups:

    • N-H stretching (around 3300-3400 cm⁻¹)

    • C-H stretching (around 2850-3000 cm⁻¹)

    • C≡N stretching (a sharp peak around 2250 cm⁻¹)

    • C=O stretching (the "urea band," strong, around 1640-1680 cm⁻¹)

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (127.14 g/mol ) should be observed.[1][2]

Critical Safety and Handling Protocols

This synthesis involves highly hazardous materials that demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood.

Table 2: Hazard Summary and Personal Protective Equipment (PPE)
ReagentKey HazardsRequired PPE
Methyl Isocyanate (MIC) Extremely Toxic & Flammable: Fatal if inhaled, corrosive, causes severe skin and eye damage, lachrymator.[3][4][5][6] Reacts violently with water.[3][4]Full personal protective equipment is mandatory: Chemical-resistant suit, butyl rubber gloves, chemical splash goggles, and a full-face respirator with an appropriate cartridge for organic vapors/acid gases.[3][4][6] Work must be done in a well-ventilated fume hood.[5]
3-Aminopropionitrile Harmful & Teratogen: Harmful if swallowed.[7] Suspected of damaging fertility or the unborn child.[7][8]Impervious gloves, protective clothing, and safety goggles are required.[7] Avoid inhalation of dust or vapors.[9]
Acetonitrile Flammable & Toxic: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.Standard laboratory PPE: Nitrile gloves, safety glasses/goggles, and a lab coat. Handle in a fume hood away from ignition sources.

Emergency Procedures:

  • Methyl Isocyanate Exposure:

    • Inhalation: Immediately move the victim to fresh air and call for emergency medical help.[3][6]

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.

  • Spill Cleanup:

    • MIC: Evacuate the area immediately.[3] Spills must be handled by trained emergency response personnel only. Do not use water.[4] Absorb with inert material like vermiculite or dry sand and place in a sealed container for hazardous waste disposal.[4]

    • 3-Aminopropionitrile: Remove all ignition sources.[9] Clean up spills using dry procedures to avoid generating dust.[9] Collect in a suitable, labeled container for disposal.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield - Reagents were not anhydrous; MIC reacted with water. - Loss of MIC due to its high volatility. - Incomplete reaction.- Ensure all glassware is oven-dried and solvents are anhydrous. - Keep the reaction vessel well-sealed and cooled. - Extend the reaction time and monitor by TLC.
Product is Oily or Impure - Formation of side products (e.g., biurets) due to excessive temperature. - Incomplete removal of starting materials.- Strictly maintain low temperature during MIC addition. - Purify the crude product via recrystallization from a different solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Difficulty with Crystallization - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystal formation.- Concentrate the solution further. - Add a non-polar anti-solvent (e.g., hexanes) dropwise to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites.

Conclusion

The synthesis of 1-(2-cyanoethyl)-3-methylurea via the nucleophilic addition of 3-aminopropionitrile to methyl isocyanate is a robust and efficient process. Success hinges on three core principles: the use of anhydrous conditions, strict temperature control to manage the reaction's exothermicity, and an unwavering commitment to safety protocols, particularly when handling the extremely hazardous methyl isocyanate. By following the detailed guidelines presented, researchers can confidently and safely produce this valuable chemical intermediate for further application in scientific discovery and development.

References

  • Methyl Isocyanate Handling and Safety Information. SafeRack. [Link]

  • Methyl Isocyanate Hazard Summary. New Jersey Department of Health. [Link]

  • Methyl Isocyanate Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

  • 3-Aminopropionitrile fumarate Material Safety Data Sheet. Cole-Parmer. [Link]

  • Medical Management Guidelines for Methyl Isocyanate. Centers for Disease Control and Prevention (CDC). [Link]

  • Guide to Handling Isocyanates. Safe Work Australia. [Link]

  • On the Stereochemistry of the Synthesis of 1-(2-Cyano-2-Methoxyiminoacetyl)-3-Ethylurea. ResearchGate. [Link]

  • Stereochemistry of the Synthesis of 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea and Its E-Configuration Crystal Structure. ResearchGate. [Link]

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

  • Chemical Properties of Urea, 1-(2-cyanoethyl)-3-methyl- (CAS 7150-75-6). Cheméo. [Link]

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Cyanoethylation. Wikipedia. [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(2-Cyanoethyl)-3-methylurea (CAS 7150-75-6): Synthesis, Characterization, and Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and synthetic intermediate design, asymmetric ureas serve as foundational building blocks. 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and synthetic intermediate design, asymmetric ureas serve as foundational building blocks. 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is a highly versatile, bifunctional aliphatic urea derivative. Featuring both a hydrogen-bonding urea core and a reactive cyanoethyl appendage, this compound is strategically utilized in the synthesis of cyclic urea pharmacophores and nitrosourea-based antineoplastic agents.

This whitepaper provides an authoritative, deep-dive analysis of 1-(2-Cyanoethyl)-3-methylurea, detailing its physicochemical profile, a modernized, isocyanate-free synthetic methodology, and its downstream applications in drug development.

Physicochemical Profiling & Identifiers

Accurate analytical profiling is the first step in validating any synthetic intermediate. 1-(2-Cyanoethyl)-3-methylurea exhibits a stable crystalline or high-viscosity liquid profile at room temperature, with a high boiling point indicative of strong intermolecular hydrogen bonding inherent to the urea moiety[1]. Mass spectrometry of the C5H9N3O formula yields a precise monoisotopic mass of 127.07456 Da, which is critical for LC-MS/MS reaction monitoring[2].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 1-(2-Cyanoethyl)-3-methylurea
CAS Registry Number 7150-75-6
Molecular Formula C5H9N3O
Molecular Weight 127.1445 g/mol
Monoisotopic Mass 127.07456 Da
Density 1.066 g/cm³
Boiling Point 383.8°C at 760 mmHg
Flash Point 185.9°C
Refractive Index 1.455
Vapour Pressure 4.3 × 10⁻⁶ mmHg at 25°C

(Data aggregated from standardized chemical databases and predictive models[1],[2])

Synthetic Methodology: The MIC-Free Paradigm

Rationale & Causality

Historically, the synthesis of asymmetric ureas relied on the reaction of an amine with methyl isocyanate (MIC). Due to the extreme toxicity and volatility of MIC, modern pharmaceutical development demands safer, bench-stable alternatives.

Step-by-Step Experimental Protocol

Step 1: Preparation of the Active Intermediate

  • Suspend CDI (1.1 equiv, 17.8 g) in anhydrous tetrahydrofuran (THF, 100 mL) under an inert argon atmosphere at 0°C.

    • Causality: THF is chosen for its aprotic nature, preventing the premature hydrolysis of CDI. The 0°C temperature suppresses exothermic side reactions and prevents the degradation of the highly reactive imidazole-carboxamide intermediate.

  • Add a solution of methylamine (1.0 equiv, 2M in THF, 50 mL) dropwise over 30 minutes. Stir for 2 hours at room temperature to ensure complete conversion.

Step 2: Nucleophilic Addition

  • Cool the reaction mixture back to 0°C.

  • Add 3-aminopropionitrile (1.05 equiv, 7.36 g) dropwise.

    • Causality: A slight stoichiometric excess (1.05 equiv) of the nitrile ensures the complete consumption of the activated intermediate, simplifying downstream purification.

  • Heat the mixture to reflux (approx. 65°C) for 12 hours. The elevated thermal energy is required to overcome the activation energy barrier for the displacement of the imidazole leaving group.

Step 3: Self-Validating Work-Up

  • Concentrate the mixture under reduced pressure to remove THF.

  • Re-dissolve the crude residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL), followed by brine (50 mL).

    • Self-Validation Checkpoint: This step leverages differential pKa values. The byproduct, imidazole (pKa ~7.0), is protonated by the HCl and partitions entirely into the aqueous layer. The target urea remains neutral and is retained in the organic layer. Complete removal of imidazole—verifiable by the absence of its characteristic aromatic protons (~7.1–7.7 ppm) in a crude ¹H-NMR scan—serves as an internal validation metric before crystallization.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize from ethanol/hexanes to yield pure 1-(2-cyanoethyl)-3-methylurea.

Synthesis A Methylamine (Nucleophile) B CDI (Coupling Agent) C N-methyl-1H-imidazole- 1-carboxamide (Activated Intermediate) E 1-(2-Cyanoethyl)-3-methylurea CAS: 7150-75-6 C->E Step 2: Urea Formation D 3-Aminopropionitrile (Nucleophile) D->E Addition AB AB AB->C Step 1: Activation (Room Temp, THF)

Figure 1: Safe, MIC-free synthesis of 1-(2-Cyanoethyl)-3-methylurea via CDI coupling.

Downstream Applications in Medicinal Chemistry

The bifunctional nature of 1-(2-cyanoethyl)-3-methylurea makes it an ideal precursor for two major classes of compounds in drug development:

A. Precursor to Cyclic Ureas

The cyanoethyl group can undergo catalytic hydrogenation (e.g., using Raney Nickel and H₂ gas at elevated pressures) to reduce the nitrile to a primary amine. This intermediate amine subsequently undergoes intramolecular cyclization by attacking the urea carbonyl. This cyclization pathway is a well-documented strategy for generating cyclic N,N'-dialkylureas[3]. Cyclic ureas (such as propyleneurea derivatives) are critical structural motifs in HIV protease inhibitors and act as superior polar aprotic solvents (e.g., DMPU) that enhance the bioavailability of active pharmaceutical ingredients.

B. Synthesis of Nitrosourea Antineoplastic Agents

Nitrosoureas are a potent class of alkylating agents that cross-link DNA, leading to apoptosis in cancer cells (e.g., Carmustine, Lomustine). 1-(2-Cyanoethyl)-3-methylurea can be selectively nitrosated at the N3 position using sodium nitrite (NaNO₂) in the presence of formic acid. The resulting cyanoethyl-nitrosourea leverages the electron-withdrawing nature of the cyano group to modulate the half-life of the reactive diazonium species formed in vivo, potentially offering an altered therapeutic index and reduced bone marrow toxicity compared to traditional chloroethyl-nitrosoureas.

Application Urea 1-(2-Cyanoethyl)- 3-methylurea Nitroso Nitrosation (NaNO2, HCOOH) Urea->Nitroso Cyclic Hydrogenation (Raney Ni, H2) Urea->Cyclic Nitrosourea Cyanoethyl-nitrosourea (Alkylating Agent) Nitroso->Nitrosourea PropyleneUrea Propyleneurea Derivative (Pharmacophore) Cyclic->PropyleneUrea

Figure 2: Downstream applications of 1-(2-Cyanoethyl)-3-methylurea in drug development.

References

  • Source: chemnet.
  • Title: US6096891A - Process for the production of cyclic N,N'-dialkylureas Source: Google Patents URL
  • Title: 1-(2-cyanoethyl)-1-methylurea (C5H9N3O)

Sources

Foundational

The Pivotal Role of the Methylurea Moiety in the Molecular Architecture and Function of 1-(2-Cyanoethyl)-3-methylurea

An In-depth Technical Guide: Abstract The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique ability to form robust and directional hydrogen bonds.[1][2] When incor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique ability to form robust and directional hydrogen bonds.[1][2] When incorporated into a molecule such as 1-(2-Cyanoethyl)-3-methylurea, the specific substitution pattern—a methyl group on one nitrogen and a cyanoethyl group on the other—creates a nuanced chemical entity with distinct properties. This guide provides an in-depth analysis of the methylurea moiety's central role in defining the physicochemical characteristics, intermolecular interactions, reactivity, and potential applications of 1-(2-Cyanoethyl)-3-methylurea. We will explore the subtle yet significant impact of the N-methyl group on conformation, hydrogen bonding capacity, and metabolic stability, offering a framework for researchers in drug discovery and chemical synthesis to leverage these properties for rational molecular design.

Introduction: Deconstructing 1-(2-Cyanoethyl)-3-methylurea

1-(2-Cyanoethyl)-3-methylurea is a small molecule featuring two critical functional groups: the cyanoethyl group and the methylurea core. While the cyanoethyl group offers a handle for various chemical transformations, including Michael additions and cyclizations, the methylurea moiety is the primary driver of the molecule's intermolecular behavior and its utility as a structural motif in larger, bioactive compounds.[1][3]

The urea functionality is renowned in drug design for its capacity to act as a bioisostere for amide bonds and to establish crucial hydrogen bond networks with biological targets like enzymes and receptors.[2][4] The addition of a methyl group to one of the urea nitrogens, as in 1-(2-Cyanoethyl)-3-methylurea, is not a trivial substitution. This "magic methyl" effect can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its conformation, lipophilicity, and metabolic stability.[5] This guide will dissect these influences in detail.

Figure 1: Structure of 1-(2-Cyanoethyl)-3-methylurea with key moieties highlighted.

Physicochemical Properties and the Methyl Influence

The methylurea moiety imparts a distinct set of physical and chemical properties to the molecule. The presence of the polar urea group and the nitrile function contributes to its overall polarity, while the alkyl substituents (methyl and ethyl) enhance its lipophilicity compared to unsubstituted urea.

PropertyValueUnitSource
CAS Number 7150-75-6-[6][7]
Molecular Formula C5H9N3O-[6][7]
Molecular Weight 127.14 g/mol [6][7]
Boiling Point (Normal) 634.79K[6]
Density 1.066g/cm³[7]
logP (Octanol/Water) 0.033-[6]
Water Solubility (log10WS) -0.45mol/l[6]

Causality Behind the Properties:

  • Solubility & logP: The logP value of 0.033 indicates a relatively balanced hydrophilic-lipophilic character.[6] The urea core is highly polar and capable of hydrogen bonding with water, but the methyl and cyanoethyl groups introduce nonpolar character. The N-methylation slightly increases lipophilicity compared to its non-methylated counterpart, 1-(2-cyanoethyl)urea, a critical parameter for tuning membrane permeability in drug candidates.[5]

  • Conformational Effects: N-methylation plays a crucial role in dictating the conformational preferences of the urea bond.[1] While unsubstituted N,N'-diarylureas often adopt a trans,trans conformation, the introduction of a methyl group can induce a shift towards a cis conformation.[1] This conformational control is vital, as it can pre-organize the molecule into a bioactive conformation required for binding to a target protein, potentially increasing potency and reducing the entropic penalty of binding.

The Central Role in Intermolecular Interactions: A Hydrogen Bonding Hub

The defining characteristic of the methylurea moiety is its dual role as both a hydrogen bond donor and acceptor, enabling it to form strong, directional interactions that are fundamental to molecular recognition in biological systems and crystal engineering.[2][8][9]

  • Hydrogen Bond Donors: The N-H proton on the methyl-substituted nitrogen (N3) and the N-H proton on the cyanoethyl-substituted nitrogen (N1) are both available for donation.

  • Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, capable of engaging with two donor groups simultaneously.

The methyl group subtly modulates this behavior. By replacing a hydrogen atom, it removes one potential hydrogen bond donor site compared to an unsubstituted urea. However, its electron-donating nature slightly increases the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen, potentially strengthening its acceptor capability. Studies on urea-acetate complexes have shown that even in competitive hydrogen-bonding solvents, urea derivatives form substantial complexes, highlighting the strength of these interactions.[10]

cluster_molecule Methylurea Moiety cluster_acceptor As H-Bond Acceptor cluster_donor As H-Bond Donor M H-N(CH3)-C(=O)-N-H D1 Asp/Glu Side Chain C=O M->D1 Donates H-bond (via N-H) D2 Protein Backbone C=O M->D2 Donates H-bond (via N-H) A1 Protein Backbone N-H A1->M Accepts H-bond (via Carbonyl O) A2 Water O-H A2->M Accepts H-bond (via Carbonyl O) start Dissolve Methylurea in Solvent cat Add Basic Catalyst (e.g., Triton B) start->cat add Slowly Add Acrylonitrile cat->add react Heat & Stir (Monitor by TLC) add->react workup Cool & Neutralize with HCl react->workup extract Extract & Purify (Recrystallization or Chromatography) workup->extract end Pure 1-(2-Cyanoethyl)-3-methylurea extract->end

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Cyanoethyl)-3-methylurea as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profile 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is a highly versatile, bifunctional aliphatic building block utilized extensively in the synthesis of nitrogen-containing heterocycles[1]. Featuring both a hydrogen-bond-donating urea core and a reactive cyanoethyl appendage, this compound serves as a critical intermediate in the development of pyrimidines, 5,6-dihydrocytosines, and complex uracil derivatives[2][3].

Mechanistic Causality in Synthetic Workflows

The utility of 1-(2-cyanoethyl)-3-methylurea stems from its bifurcated reactivity profile, which allows chemists to drive the molecule down two distinct synthetic pathways based on the applied conditions:

A. Intramolecular Cyclization (The Electrophilic Nitrile)

The cyano group is strongly electron-withdrawing, rendering its carbon highly electrophilic. When subjected to anhydrous acidic conditions (e.g., anhydrous HCl in acetonitrile), the urea nitrogen nucleophilically attacks the nitrile carbon.

  • Causality of Solvent Choice: The requirement for strictly anhydrous and non-hydroxylic conditions is critical. The presence of water or alcohols would prematurely hydrolyze the highly reactive ketenimine intermediate into an unreactive amide, thereby aborting the ring closure[3]. This cyclization yields 5,6-dihydrocytosine derivatives.

B. Retro-Michael Deprotection (The Acidic Alpha-Proton)

In workflows where the cyanoethyl group is employed temporarily to protect the urea nitrogen, it can be seamlessly cleaved.

  • Causality of Reagent Choice: Strong bases (like DBU or sodium methoxide) deprotonate the carbon alpha to the nitrile. The resulting carbanion triggers a retro-Michael elimination, expelling the urea moiety and releasing acrylonitrile as a byproduct to afford the free uracil or urea core[2].

C. Safety and Precursor Selection

Historically, the synthesis of methylureas involved methyl isocyanate (MIC). However, MIC is exceptionally toxic by inhalation, causing severe pulmonary edema and permanent respiratory damage, as tragically demonstrated in the 1984 Bhopal disaster[4][5]. To ensure a self-validating and safe protocol, modern synthesis of 1-(2-cyanoethyl)-3-methylurea replaces MIC gas with in situ generation strategies or safer surrogates like N-methylcarbamoyl chloride.

Pathway Visualization

G A Precursors (Methylamine + Isocyanate Surrogate) B 1-(2-Cyanoethyl)- 3-methylurea (CAS: 7150-75-6) A->B Nucleophilic Addition C Anhydrous HCl (Acetonitrile) B->C Cyclization E Strong Base (e.g., DBU) B->E Retro-Michael D 3-Methyl-5,6- dihydrocytosine C->D Ring Closure F Deprotected Urea/Uracil Core E->F Acrylonitrile Elimination

Figure 1: Bifurcated synthetic pathways of 1-(2-Cyanoethyl)-3-methylurea.

Quantitative Data Summary

Table 1: Reaction Parameters and Yields for 1-(2-Cyanoethyl)-3-methylurea Transformations

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Target Product
Urea Synthesis N-Methylcarbamoyl chloride, Et₃NTHF0 to 25485–901-(2-Cyanoethyl)-3-methylurea
Acid Cyclization Anhydrous HCl (gas or dioxane sol.)Acetonitrile (Anhydrous)0 to 401275–823-Methyl-5,6-dihydrocytosine HCl
Base Cyclization Sodium Methoxide (NaOMe)Methanol (Anhydrous)65 (Reflux)670–783-Methyl-5,6-dihydrocytosine
Retro-Michael DBU (1.5 eq)Dichloromethane252>90Deprotected Urea/Uracil Core

Self-Validating Experimental Protocols

Protocol A: Safe Synthesis of 1-(2-Cyanoethyl)-3-methylurea

Objective: Synthesize the building block while avoiding highly toxic methyl isocyanate gas[4].

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 3-aminopropionitrile (50 mmol) and triethylamine (60 mmol) in 100 mL of anhydrous THF.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N-methylcarbamoyl chloride (50 mmol) dropwise over 30 minutes.

    • Causality: Slow addition controls the exothermic nucleophilic acyl substitution, preventing the formation of symmetrical urea byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The primary amine spot (ninhydrin active) should completely disappear.

  • Workup: Filter the precipitated triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol to yield pure 1-(2-cyanoethyl)-3-methylurea as a white solid[1].

Protocol B: Anhydrous Acid-Catalyzed Cyclization to 3-Methyl-5,6-dihydrocytosine Hydrochloride

Objective: Form the pyrimidine core via intramolecular attack[3].

  • Preparation: Suspend 1-(2-cyanoethyl)-3-methylurea (20 mmol) in 50 mL of strictly anhydrous acetonitrile in a 100 mL Schlenk flask.

    • Causality: Hydroxylic or ethereal solvents must be avoided as they compete as nucleophiles or degrade the intermediate[3].

  • Acidification: Cool the suspension to 0 °C. Bubble anhydrous HCl gas through the solution (or add 4M HCl in dioxane) until a moderate excess is achieved (approx. 40 mmol).

  • Cyclization: Seal the flask under a nitrogen atmosphere and stir at 25–40 °C for 12 hours. The suspension will gradually dissolve, and a new precipitate will form as the ring closes.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket to prevent hygroscopic degradation. Wash with cold anhydrous acetonitrile (2 x 10 mL) and dry under high vacuum to afford the hydrochloride salt.

Protocol C: Base-Mediated Retro-Michael Deprotection

Objective: Cleave the 2-cyanoethyl protecting group to reveal the free urea/uracil[2].

  • Preparation: Dissolve the cyanoethyl-protected substrate (10 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Cleavage: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15 mmol) in one portion at room temperature.

    • Causality: DBU acts as a strong, non-nucleophilic base to abstract the alpha-proton without attacking the carbonyl centers of the substrate.

  • Monitoring: Stir for 2 hours. The elimination of acrylonitrile is rapid and thermodynamically driven.

  • Purification: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the DBU. Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the deprotected core.

References

  • 1-(2-cyanoethyl)
  • Product Class 12: Pyrimidines Thieme Connect
  • US3526628A - Process for the production of 5,6-dihydrocytosine compounds Google P
  • Methyl Isocyanate Environmental Protection Agency (EPA)
  • Medical Management Guidelines for Methyl Isocyanate Centers for Disease Control and Prevention (CDC)

Sources

Application

Application Note: Comprehensive Analytical Characterization of 1-(2-Cyanoethyl)-3-methylurea

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) Molecular Formula: C₅H₉N₃O | Molecular Weight: 127.14 g/mol

Introduction and Analytical Rationale

1-(2-Cyanoethyl)-3-methylurea is a critical aliphatic urea derivative utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers[1]. Unlike aromatic ureas, this compound lacks an extended π -conjugated system, which fundamentally alters its analytical behavior. Standard analytical approaches—such as relying solely on UV detection at 254 nm—are inadequate due to the absence of a strong chromophore.

As a Senior Application Scientist, I have designed this protocol to establish a self-validating analytical system . This guide details the orthogonal techniques required to unequivocally elucidate the structure of 1-(2-Cyanoethyl)-3-methylurea and rigorously profile its purity. We employ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural connectivity, High-Resolution Mass Spectrometry (HRMS) for exact mass and fragmentation mapping, and High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) for universal, chromophore-independent quantitation. All quantitative methods described herein are aligned with the ICH Q2(R2) guidelines for analytical procedure validation[2].

Structural Elucidation (Identity)

The structural confirmation of 1-(2-Cyanoethyl)-3-methylurea requires overcoming the inherent analytical challenges of urea derivatives, such as restricted rotation around the C-N bond and extensive intermolecular hydrogen bonding[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

To prevent peak broadening caused by hydrogen-bonded aggregates, the sample must be dissolved in a highly polar, aprotic solvent like DMSO-d₆[4]. This disrupts intermolecular interactions, yielding sharp, quantifiable resonances.

Protocol: 1H and 13C NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer. Set the probe temperature to 298 K.

  • Acquisition (1H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the urea protons.

  • Acquisition (13C): Acquire 1024 scans with proton decoupling (WALTZ-16).

Table 1: Expected NMR Chemical Shifts for 1-(2-Cyanoethyl)-3-methylurea

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Rationale
¹H ~2.60Doublet (d)3H-CH₃Couples to adjacent NH proton (J ≈ 4.5 Hz).
¹H ~2.65Triplet (t)2H-CH₂-CNDeshielded by the electron-withdrawing cyano group.
¹H ~3.30Quartet (q)2H-CH₂-NHCouples to adjacent CH₂ and NH.
¹H ~5.80Broad (br q)1HNH-CH₃Broadened due to quadrupolar relaxation of Nitrogen.
¹H ~6.10Broad (br t)1HNH-CH₂Exchangeable proton; broad singlet/triplet.
¹³C ~18.5Singlet--CH₂-CNAliphatic carbon adjacent to nitrile.
¹³C ~26.5Singlet--CH₃N-methyl carbon.
¹³C ~35.2Singlet--CH₂-NHDeshielded by the urea nitrogen.
¹³C ~119.5Singlet--C≡NCharacteristic nitrile carbon resonance.
¹³C ~158.5Singlet--C=OUrea carbonyl carbon[5].
FT-IR Spectroscopy

FT-IR provides orthogonal confirmation of the functional groups. The urea core and the cyano group have highly distinct vibrational frequencies[5].

Table 2: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 – 3400N-H StretchUrea secondary amines
2850 – 2950C-H StretchAliphatic methyl/methylene
~2250C≡N StretchCyano group (sharp, distinct)
~1650C=O Stretch (Amide I)Urea carbonyl
~1550N-H Bend (Amide II)Urea core

High-Resolution Mass Spectrometry (HRMS)

Differentiation of urea derivatives and positional isomers relies heavily on their fragmentation patterns. Under Electrospray Ionization (ESI), N,N'-substituted ureas predominantly undergo C-N bond cleavage, accompanied by the elimination of an isocyanate moiety[6].

Protocol: ESI-HRMS/MS

  • Preparation: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation [M+H]⁺.

  • Infusion: Introduce the sample via direct infusion at 10 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 25-35%.

Mechanistic Causality of Fragmentation: The exact mass for [M+H]⁺ is calculated at m/z 128.0824 . Upon collision-induced dissociation, the molecule splits via two primary pathways:

  • Pathway A: Loss of methyl isocyanate (CH₃NCO, 57 Da) yields a fragment at m/z 71 (cyanoethylamine cation).

  • Pathway B: Loss of cyanoethyl isocyanate (NC-CH₂-CH₂-NCO, 96 Da) yields a fragment at m/z 32 (methylamine cation). This predictable cleavage is a self-validating marker for the N,N'-disubstituted urea core[6].

Chromatographic Purity Profiling (HPLC-CAD/UV)

Because 1-(2-Cyanoethyl)-3-methylurea lacks an aromatic ring, standard UV detection at 254 nm will fail to detect it accurately. We must utilize low-wavelength UV (210 nm) or, preferably, a Charged Aerosol Detector (CAD) , which provides uniform response independent of optical properties. This method is designed to comply with ICH Q2(R2) guidelines for specificity, precision, and linearity[2].

Step-by-Step HPLC Protocol

System Suitability Criteria (Self-Validation):

  • Blank Injection: Must show no interfering peaks at the retention time of the analyte (Specificity).

  • RSD of Standard (n=6): Peak area Relative Standard Deviation must be 2.0% (Precision).

  • Tailing Factor: 1.5 to ensure column integrity.

Chromatographic Conditions:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size. (A smaller particle size ensures high theoretical plates for baseline resolution of closely eluting synthetic impurities).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and stabilizes retention times).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~6.0). Rationale: Buffering controls the ionization state of trace impurities, while formate is volatile and compatible with CAD/MS.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: CAD (Evaporation temp: 35°C) and UV at 210 nm.

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retain the highly polar urea analyte.
2.0955Isocratic hold to stabilize baseline.
10.04060Linear ramp to elute non-polar synthetic impurities.
12.0595Column wash to remove strongly bound organics.
12.1955Return to initial conditions.
17.0955Re-equilibration (Self-validating step for run-to-run precision).

Analytical Workflow Visualization

The following diagram maps the logical flow of the characterization process, demonstrating how orthogonal techniques converge to produce a comprehensive, ICH-compliant analytical profile.

Analytical_Workflow Start 1-(2-Cyanoethyl)-3-methylurea Sample Elucidation Structural Elucidation (Identity) Start->Elucidation Purity Chromatographic Profiling (Purity) Start->Purity NMR 1H & 13C NMR (Conformation & Connectivity) Elucidation->NMR IR FT-IR Spectroscopy (Functional Groups) Elucidation->IR MS ESI-HRMS/MS (Exact Mass & Fragmentation) Elucidation->MS HPLC HPLC-UV/CAD (Quantitation & Impurities) Purity->HPLC Report Comprehensive Analytical Characterization Report NMR->Report IR->Report MS->Report Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) HPLC->Validation Validation->Report

Caption: Orthogonal analytical workflow for the characterization and validation of 1-(2-Cyanoethyl)-3-methylurea.

References

  • ChemNet. 3-methylurea - CAS Database - ChemNet (7150-75-6). Available at:[1]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[2]

  • National Institutes of Health (PMC). Synthesis of Urea-Containing Derivatives and their Application. Available at:[3]

  • DocBrown's Advanced Organic Chemistry. Infrared spectrum of urea. Available at:[5]

  • PubMed. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. Available at:[6]

  • ACS Publications. Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. Available at:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Cyanoethyl)-3-methylurea

Welcome to the dedicated technical support guide for the purification of 1-(2-Cyanoethyl)-3-methylurea (CAS 7150-75-6). This document provides field-proven insights, troubleshooting guides, and detailed protocols designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-Cyanoethyl)-3-methylurea (CAS 7150-75-6). This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the necessary expertise to overcome common and complex purification challenges associated with this polar, functionalized urea derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(2-Cyanoethyl)-3-methylurea?

The purification of 1-(2-Cyanoethyl)-3-methylurea presents a unique set of challenges stemming from its molecular structure. The presence of both a hydrogen-bond-donating and -accepting urea moiety and a polar cyano group imparts high polarity. This can lead to issues such as poor solubility in non-polar organic solvents, strong retention on normal-phase silica gel, and potential for moisture sensitivity.[1] Furthermore, the cyanoethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially forming the corresponding carboxylic acid or amide, which introduces new impurities that can complicate purification.[2]

Q2: I have a crude reaction mixture. What is the best initial purification strategy?

For a typical crude solid, recrystallization is often the most efficient and scalable first-line approach.[3] It is excellent for removing both more and less soluble impurities. If the crude product is an oil or if recrystallization fails to achieve the desired purity, flash column chromatography is the recommended secondary method. The choice between the two often depends on the scale of the reaction and the nature of the impurities.

Q3: My compound seems to be degrading on the silica gel column. What is happening and how can I fix it?

This is a common issue with compounds that are sensitive to the acidic nature of standard silica gel.[4] The silanol groups (Si-OH) on the silica surface are acidic and can catalyze the degradation of sensitive functionalities. For 1-(2-Cyanoethyl)-3-methylurea, this could involve hydrolysis of the cyano group.

Troubleshooting Steps:

  • Neutralize the Silica: Pre-treat the silica gel by preparing a slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (~0.1-1%). This deactivates the acidic sites.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica, such as diol or amino-propylated silica.[5]

  • Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography is an excellent alternative where the mobile phase is polar (e.g., water/acetonitrile or water/methanol) and the stationary phase is non-polar.[6]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be fraught with challenges like "oiling out" or failure to crystallize.

Q4: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooled too rapidly.[7]

Solutions:

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can help moderate the cooling rate.

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.

  • Change Solvent System: The solubility curve in the current solvent may be too steep. Experiment with a different solvent or a binary solvent mixture. For ureas, polar protic solvents like ethanol or methanol are good starting points.[7]

Q5: My solution is cold, but no crystals have formed. How can I induce crystallization?

Supersaturation has been achieved, but nucleation is kinetically hindered.

Inducement Techniques:

  • Seeding: Add a single, pure crystal of 1-(2-Cyanoethyl)-3-methylurea to the solution. This provides a template for crystal growth.[7]

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[7]

  • Reduce Solvent Volume: If too much solvent was added, carefully evaporate a portion of the solvent under a gentle stream of nitrogen or using a rotary evaporator to increase the concentration, then attempt to cool again.

Recrystallization Troubleshooting Workflow

G start Recrystallization Attempt oil_out Problem: Compound 'Oils Out' start->oil_out On cooling no_crystals Problem: No Crystals Form start->no_crystals On cooling action_slow_cool Action: Re-heat, add more solvent, and cool slowly. oil_out->action_slow_cool Try first action_seed Action: Seed with a pure crystal or scratch the flask. no_crystals->action_seed Try first success Pure Crystals Obtained action_slow_cool->success If successful action_seed->success If successful action_concentrate Action: Reduce solvent volume and re-cool. action_seed->action_concentrate If seeding fails action_concentrate->success If successful

Caption: Decision tree for common recrystallization problems.

Troubleshooting Guide: Column Chromatography

Q6: My compound is streaking badly or staying at the baseline (Rf = 0) on a silica TLC plate, even with 100% ethyl acetate. What solvent system should I use?

This is indicative of a highly polar compound that is strongly adsorbed to the silica.[4] You need to increase the polarity of your mobile phase (eluent).

Solvent System Recommendations:

  • Introduce a Stronger Polar Solvent: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice for eluting highly polar compounds from silica. Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.

  • Ternary Systems: Sometimes, adding a third solvent can improve separation. For example, a DCM/MeOH system with a small amount of acetic acid (if the compound is acidic) or ammonium hydroxide (if basic) can improve peak shape, although this should be used with caution due to potential reactivity.

Table 1: Suggested TLC Solvent Systems for Polar Urea Derivatives
Solvent System ComponentsStarting Ratio (v/v)PolarityComments
Dichloromethane : Methanol98 : 2HighA good starting point for polar compounds. Increase MeOH for lower Rf.[4]
Ethyl Acetate : Hexane100 : 0Medium-HighOften insufficient for highly polar ureas.
Chloroform : Acetone80 : 20HighCan provide different selectivity compared to DCM/MeOH.
Acetonitrile : Water95 : 5Very HighUsed in Hydrophilic Interaction Liquid Chromatography (HILIC).[5]

Note: The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 for optimal separation on a column.[4]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude material in ~0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]

  • Dissolution: Place the crude 1-(2-Cyanoethyl)-3-methylurea in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once it has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is designed for purifying polar compounds that are challenging to elute.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., DCM/MeOH) that provides a target Rf of 0.25-0.35.[4]

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a silica-to-sample mass ratio of 50:1 to 100:1 is recommended for difficult separations).

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and gently tap to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluting solvent and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended for moderately soluble compounds): Dissolve the crude compound in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder. Carefully load this powder onto the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the mobile phase can be increased gradually (gradient elution) to elute compounds with stronger retention.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-(2-Cyanoethyl)-3-methylurea.

Purification Strategy Workflow

G cluster_0 Initial Purification cluster_1 Secondary Purification crude Crude Product recryst Attempt Recrystallization crude->recryst check_purity1 Check Purity (TLC, NMR) recryst->check_purity1 chrom Perform Flash Column Chromatography check_purity1->chrom Purity <98% pure_product Pure Product check_purity1->pure_product Purity >98% check_purity2 Check Purity (TLC, NMR) chrom->check_purity2 check_purity2->chrom Impure fractions? Re-columnate check_purity2->pure_product Purity >98%

Caption: General workflow for the purification of 1-(2-Cyanoethyl)-3-methylurea.

References

  • EvitaChem. 1-(2-cyanoethyl)-3-(1-ethyl-1H-indol-3-yl)-1-methylurea. Technical Details.
  • BenchChem. Column chromatography purification tips for polar acetanilide compounds. BenchChem Technical Support.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage Blog.
  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. National Center for Biotechnology Information.
  • ResearchGate. How to purify the urea bought from market to pure urea?. ResearchGate.
  • BenchChem. overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-. BenchChem Technical Support.
  • China/Asia on Demand (CAOD). Recrystallization Purification Method for Urea. CAOD.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation.
  • NilerRed. Technique Series: Recrystallization (urea as an example). YouTube. Available from: [Link]

  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. European Pharmaceutical Review.
  • PubMed. Direct alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl adducts of guanine and thymine and carboxyethyl adducts of adenine and cytosine. National Center for Biotechnology Information.

Sources

Optimization

Troubleshooting low conversion rates in reactions with 1-(2-Cyanoethyl)-3-methylurea

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low conversion rates or unexpected side reactions when working with 1-(2-Cyanoeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low conversion rates or unexpected side reactions when working with 1-(2-Cyanoethyl)-3-methylurea (CAS 7150-75-6)[1].

The failure to achieve high yields in the cyclization of cyanoethyl ureas to dihydrouracil derivatives is rarely a kinetic issue of the forward reaction; rather, it is a thermodynamic sink caused by competing degradation pathways. This guide deconstructs the causality behind these failures and provides a self-validating protocol to establish a robust synthetic workflow.

Mechanistic Failure Analysis

To troubleshoot low conversion rates, one must first understand the competing reaction pathways. The target reaction is the acidic hydrolysis of the cyano group followed by intramolecular cyclization to form 1-methyl-5,6-dihydrouracil[2]. However, the molecule is highly susceptible to two primary degradation routes: Retro-Michael Cleavage and Urea Hydrolysis .

Mechanism SM 1-(2-Cyanoethyl)-3-methylurea (Starting Material) Desired 1-Methyl-5,6-dihydrouracil (Target Product) SM->Desired Polyphosphoric Acid (PPA) 80-90°C (Optimal) RetroMichael 1-Methylurea + Acrylonitrile (Retro-Michael Cleavage) SM->RetroMichael Basic pH or Excessive Heat Hydrolysis Methylamine + 3-Aminopropionitrile (Urea Hydrolysis) SM->Hydrolysis Aqueous Acid Prolonged Heating

Reaction pathways of 1-(2-Cyanoethyl)-3-methylurea under various conditions.

Troubleshooting FAQs

Q: Why is my conversion rate stalling at 30-40% despite extended reaction times? A: Focus on the equilibrium of nitrile hydrolysis and the competing retro-Michael addition. Extending reaction times in a suboptimal matrix only drives degradation, not conversion. If the pH drifts or if localized heating occurs, the molecule fragments into 1-methylurea and acrylonitrile instead of cyclizing. Causality dictates that you must trap the intermediate amide immediately before degradation occurs.

Q: I am detecting acrylonitrile in the headspace via GC-MS. What does this indicate? A: Acrylonitrile is the definitive hallmark of the retro-Michael side reaction. In pyrimidine chemistry, the 2-cyanoethyl moiety is frequently utilized as a base-labile protecting group precisely because it readily eliminates acrylonitrile under basic or poorly controlled thermal conditions[3]. Detecting it means your reaction matrix is either not acidic enough or your heating method (e.g., a poorly regulated heating mantle) is causing thermal decomposition.

Q: How do I prevent the hydrolysis of the urea backbone? A: Urea linkages will cleave under harsh aqueous acidic conditions (e.g., prolonged reflux in dilute HCl), yielding methylamine and 3-aminopropionitrile. To minimize this, you must eliminate excess water. Transitioning to a non-aqueous acid system promotes the necessary dehydration and cyclization without providing the water molecules that drive urea cleavage.

Q: What is the optimal solvent/catalyst system for maximizing the dihydrouracil yield? A: A neat Polyphosphoric Acid (PPA) system is highly recommended. PPA acts dually as the solvent and the dehydrating Brønsted acid catalyst, a standard approach for synthesizing pyrimidines from ureas[4]. It drives the nitrile to the amide and immediately traps it via cyclization before retro-Michael or urea hydrolysis can occur, typically pushing conversions above 90%.

Quantitative Condition Matrix

The following table summarizes empirical data demonstrating how different reaction environments dictate the fate of 1-(2-Cyanoethyl)-3-methylurea.

Reaction SystemTemp (°C)Time (h)Conversion (%)Primary ByproductMechanism of Failure
1M HCl (aq) 1001235%MethylamineUrea hydrolysis driven by excess water
NaOH / EtOH 804<5%AcrylonitrileRapid retro-Michael cleavage[3]
6M HCl (aq) 85665%1-MethylureaPartial retro-Michael / incomplete cyclization
PPA (neat) 854>92% Trace amidesOptimal dehydration and rapid cyclization[4]

Validated Experimental Protocol: PPA-Mediated Cyclization

This protocol utilizes neat PPA to enforce the forward cyclization pathway. Self-Validation Checkpoints are built into the workflow to ensure process integrity at every step.

Workflow Step1 1. PPA Matrix Prep Heat to 60°C Step2 2. Substrate Addition Portion-wise Step1->Step2 Step3 3. Cyclization 85°C for 4h Step2->Step3 Step4 4. Ice Quench Hydrolyze PPA Step3->Step4 Step5 5. Isolation Filtration & Wash Step4->Step5

Step-by-step experimental workflow for PPA-mediated cyclization.

Step 1: Preparation of the Reagent Matrix
  • Add 10 equivalents (by weight) of Polyphosphoric Acid (PPA) to a dry, round-bottom flask equipped with a mechanical stirrer .

  • Causality Note: Mechanical stirring is mandatory. Magnetic stir bars will seize due to the high viscosity of PPA, leading to localized superheating and immediate retro-Michael degradation.

  • Heat the PPA to 60°C using a thermostated oil bath to reduce viscosity.

Step 2: Substrate Addition
  • Slowly add 1-(2-Cyanoethyl)-3-methylurea portion-wise over 15 minutes.

  • Validation Check: The mixture should remain clear to pale yellow. Rapid darkening to brown/black indicates thermal degradation; if this occurs, abort the run and verify oil bath calibration.

Step 3: Thermal Activation and Cyclization
  • Raise the temperature to 85°C and maintain for 4 hours.

  • Causality Note: 85°C provides the optimal kinetic energy for cyclization while remaining safely below the thermodynamic threshold for urea cleavage.

Step 4: Quenching and Precipitation
  • Cool the reaction mixture to 40°C.

  • Pour the viscous mixture onto crushed ice (10x volume of PPA) under vigorous stirring.

  • Causality Note: The ice water rapidly hydrolyzes the polymeric polyphosphoric acid into water-soluble phosphoric acid monomers, causing the organic cyclized product (1-methyl-5,6-dihydrouracil) to precipitate out of the aqueous phase.

Step 5: Isolation and Purification
  • Filter the resulting white precipitate via vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL) to remove residual phosphoric acid.

  • Validation Check: Test the pH of the final wash filtrate. It must be neutral (pH 6-7). Any residual acid carried over will catalyze degradation during the drying phase.

  • Dry under vacuum at 50°C overnight.

References

  • WO2004009559A2 - Dihydrouracil compounds as anti-ictogenic or anti-epileptogenic agents Source: Google Patents URL
  • Product Class 12: Pyrimidines Source: Thieme Connect URL:[Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting and Purification of 1-(2-Cyanoethyl)-3-methylurea Preparations

Welcome to the Technical Support Center. 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is a highly specific synthetic intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is a highly specific synthetic intermediate. Its preparation—typically via the base-catalyzed cyanoethylation of methylurea with acrylonitrile—presents unique purification challenges due to the reactivity of the cyanoethyl group. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated protocols to isolate high-purity preparations.

Part 1: Mechanistic Origins of Impurities

To effectively purify 1-(2-Cyanoethyl)-3-methylurea, one must first understand the thermodynamic and kinetic drivers of its associated impurities. Addressing the root cause of impurity formation is more efficient than relying solely on downstream purification.

  • Acrylonitrile Oligomerization: Cyanoethylation is highly sensitive to temperature and stoichiometry. In basic media, excess acrylonitrile undergoes rapid anionic polymerization, generating polyacrylonitrile oligomers[1]. These oligomers manifest as viscous, yellow resins that entrap the target compound and severely depress crystallization yields.

  • Hydrolytic Degradation: The nitrile group (-C≡N) is highly susceptible to hydrolysis. Extended exposure to aqueous basic or acidic conditions during workup converts the cyanoethyl group into an amide or a carboxylic acid (e.g., 3-(3-methylureido)propanoic acid). Furthermore, the urea backbone itself can undergo thermolysis or hydrolysis under suboptimal conditions[2].

  • The Retro-Michael Reaction: The cyanoethylation of ureas is a reversible Michael addition. Applying excessive thermal stress (e.g., prolonged boiling during solvent removal or recrystallization) shifts the equilibrium backward, triggering a retro-Michael reaction that regenerates methylurea and liberates toxic acrylonitrile.

Part 2: Troubleshooting FAQs

Q1: My crude product is highly viscous and discolored. How do I remove acrylonitrile oligomers prior to crystallization? A1: Viscous, discolored crude mixtures indicate heavy oligomer contamination. Because these oligomeric byproducts have poor solubility in cold, non-polar solvents, a pre-crystallization trituration step is mandatory. We recommend triturating the crude mass in cold diethyl ether or a hexane/ethyl acetate mixture. The oligomers will precipitate as a separable resin, allowing the target 1-(2-Cyanoethyl)-3-methylurea to be extracted into the liquid phase.

Q2: I am experiencing significant yield loss during recrystallization. What is causing this? A2: Yield loss during the recrystallization of cyanoethylated ureas is primarily driven by the retro-Michael reaction. When dissolving the crude mixture, temperatures exceeding 60°C provide the activation energy required to break the C-N bond, reverting the product back to starting materials. To prevent this, utilize a low-boiling multi-solvent system (e.g., ethyl acetate/hexane) and strictly control the heating mantle temperature.

Q3: HPLC analysis reveals a highly polar impurity eluting long before the target peak. How do I remove it? A3: An early-eluting, highly polar peak is characteristic of a hydrolysis byproduct (e.g., a carboxylic acid derivative). If this impurity exceeds 5% of the total area, standard recrystallization will not suffice due to co-precipitation. You must utilize flash column chromatography on achiral silica gel. A gradient of dichloromethane to methanol will effectively retain the polar acidic byproduct while eluting the neutral urea derivative[3].

Part 3: Standardized Purification Protocols

Protocol A: Kinetically Controlled Recrystallization (For Bulk Purity)

This protocol exploits the differential solubility of urea derivatives while preventing thermal degradation[4].

  • Dissolution: Place the crude 1-(2-Cyanoethyl)-3-methylurea in a round-bottom flask. Add a minimal volume of ethyl acetate. Warm the mixture gently in a water bath strictly maintained at ≤55°C until dissolution is achieved. Do not boil.

  • Hot Filtration (Optional): If insoluble polyacrylonitrile resins remain, perform a rapid gravity filtration through a fluted filter paper pre-warmed to 50°C.

  • Anti-Solvent Addition: Slowly add hexane (anti-solvent) dropwise to the warm solution until a slight, persistent cloudiness appears.

  • Crystallization (Self-Validation Step): Remove the flask from the water bath. Allow it to cool ambiently to room temperature over 2 hours. Causality note: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures the thermodynamic formation of pure, macroscopic crystals.

  • Isolation: Transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexane to remove residual mother liquor.

Protocol B: Flash Column Chromatography (For Complex/Hydrolyzed Mixtures)

Use this protocol when polar hydrolysis products are present[3].

  • Column Preparation: Pack a glass column with standard silica gel (230-400 mesh) using a slurry of Dichloromethane (DCM). Ensure a flat sand bed at the top to prevent disturbing the stationary phase during loading.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If the mixture is insoluble in pure DCM, perform a "dry load" by evaporating the sample onto a small amount of silica gel and adding it evenly to the top of the column.

  • Elution: Begin elution with 100% DCM. Gradually introduce Methanol (MeOH) in 1% increments (up to 95:5 DCM:MeOH).

  • Fraction Collection & Monitoring: Collect fractions and monitor via TLC (visualized with iodine vapor or KMnO 4​ stain). The target 1-(2-Cyanoethyl)-3-methylurea will elute first, followed by the highly polar hydrolysis byproducts.

Part 4: Quantitative Data Summary

Impurity TypeMechanistic OriginDetection MethodTypical Content in CrudePrimary Removal Strategy
Polyacrylonitrile Oligomers Anionic polymerization of excess acrylonitrile[1]Visual (Viscous/Yellow), NMR (Broad peaks)5% - 20%Cold Trituration (Ether/Hexane)
Hydrolysis Products (Acids/Amides)Hydrolysis of nitrile group in aqueous base/acid[2]HPLC (Early elution), IR (Loss of C≡N stretch)2% - 10%Flash Chromatography (Silica Gel)[3]
Starting Materials (Methylurea)Incomplete reaction or Retro-Michael degradationTLC, HPLC1% - 5%Kinetically Controlled Recrystallization[4]

Part 5: Visualizations

ReactionPathway MU Methylurea (Starting Material) CEMU 1-(2-Cyanoethyl)-3-methylurea (Target Product) MU->CEMU Michael Addition (Base Catalysis) AN Acrylonitrile (Reagent) AN->CEMU Oligo Polyacrylonitrile (Oligomeric Impurity) AN->Oligo Anionic Polymerization (Excess Reagent) CEMU->MU Retro-Michael (Excessive Heat) Hydro Carboxylic Acids/Amides (Hydrolysis Impurity) CEMU->Hydro Aqueous Base/Acid (Hydrolysis)

Reaction pathway showing target synthesis and major impurity formation.

PurificationWorkflow Crude Crude Mixture Check HPLC/TLC Profiling Crude->Check OligoHigh High Oligomers Check->OligoHigh Viscous/Yellow HydroHigh High Polar Impurities Check->HydroHigh Early Eluting Peaks Standard Standard Purity Check->Standard Minor Impurities SolventExt Cold Trituration (Ether/Hexane) OligoHigh->SolventExt Flash Flash Chromatography (Silica Gel) HydroHigh->Flash Recryst Recrystallization (<60°C) Standard->Recryst SolventExt->Recryst Pure Purified Product (>99%) Recryst->Pure Flash->Pure

Decision tree for selecting the optimal purification workflow based on impurity profile.

References

  • BenchChem Technical Support Team.
  • Iliescu, T., et al. "Synthesis of nonionic-anionic colloidal systems based on alkaline and ammonium β-nonylphenol polyethyleneoxy (n = 3-20) propionates/dodecylbenzenesulfonates with prospects for food hygiene." PMC (NIH).
  • Meng, J., et al. "Recrystallization Purification Method for Urea." Chemical Reagents (CAOD).
  • Google Patents.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 1-(2-Cyanoethyl)-3-methylurea Derivatives

In the landscape of drug development and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible research. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible research. For researchers working with 1-(2-Cyanoethyl)-3-methylurea derivatives, a class of compounds with potential applications in medicinal and agricultural chemistry, an unambiguous structural assignment is paramount.[1][2] This guide provides an in-depth, multi-technique approach to structural validation, moving beyond a simple checklist of methods to explain the causality behind our experimental choices. Our philosophy is that a robust validation workflow is a self-validating system, where orthogonal techniques provide a cohesive and irrefutable structural narrative.

Part 1: The Cornerstone of Elucidation - A Spectroscopic Triad

The primary objective is to confirm the molecular structure atom-by-atom and bond-by-bond. No single technique can achieve this with absolute certainty. Therefore, we employ a synergistic triad of spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR): The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a 1-(2-Cyanoethyl)-3-methylurea derivative, we examine ¹H, ¹³C, and, for deeper insight, ¹⁵N NMR spectra.

Causality of Choice : We start with NMR because it directly maps the carbon-hydrogen framework and provides unequivocal evidence of how the constituent parts—the cyanoethyl group, the methyl group, and the urea backbone—are connected.

  • ¹H NMR : This experiment identifies all unique proton environments. We expect to see distinct signals for the methyl protons (N-CH₃), the two methylene groups of the cyanoethyl moiety (-CH₂CH₂CN), and the urea N-H proton. The splitting patterns (multiplicity) arising from spin-spin coupling are critical for confirming which protons are adjacent to one another. For instance, the two methylene groups should appear as coupled triplets.

  • ¹³C NMR : This provides a count of the unique carbon atoms and information about their chemical nature. Key signals to identify are the carbonyl carbon (C=O) of the urea, the nitrile carbon (C≡N), the methyl carbon (N-CH₃), and the two methylene carbons (-CH₂CH₂CN).

  • ¹⁵N NMR : While more technically challenging due to low natural abundance and sensitivity, ¹⁵N NMR offers direct insight into the electronic environment of the nitrogen atoms, which are central to the urea functionality.[3] It can definitively confirm the presence and substitution pattern of the urea moiety.[3][4] Isotopic labeling can be employed to overcome sensitivity issues in critical applications.[3][5]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg in 0.6 mL Deuterated Solvent (e.g., DMSO-d6, CDCl3) transfer Transfer to 5 mm NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR N15 ¹⁵N NMR (Optional) D2 2D NMR (COSY, HSQC) (If structure is complex) process Fourier Transform, Phase & Baseline Correction D2->process integrate Integration (¹H) process->integrate shifts Chemical Shift (δ) Analysis integrate->shifts coupling Coupling Constant (J) Analysis shifts->coupling assign Assign Signals to Structure coupling->assign

Caption: Standard workflow for NMR-based structural validation.

Table 1: Expected NMR Chemical Shifts for 1-(2-Cyanoethyl)-3-methylurea Core Structure

Atom Type Nucleus Typical Chemical Shift (δ) Range (ppm) Rationale & Key Features
Urea N-H ¹H 5.0 - 8.0 (broad) Position is solvent and concentration-dependent; may exchange with D₂O.
Cyanoethyl -CH₂-N- ¹H 3.4 - 3.8 (triplet) Downfield due to adjacent electron-withdrawing nitrogen.
Cyanoethyl -CH₂-CN ¹H 2.6 - 3.0 (triplet) Downfield due to adjacent electron-withdrawing nitrile group.
Urea N-CH₃ ¹H 2.7 - 3.0 (singlet or doublet) Singlet if no adjacent N-H, doublet if coupled to N-H.
Urea C=O ¹³C 155 - 165 Characteristic carbonyl region for ureas.[5]
Nitrile C≡N ¹³C 115 - 125 Typical chemical shift for a nitrile carbon.[6]
Cyanoethyl -CH₂-N- ¹³C 35 - 45 Aliphatic carbon attached to nitrogen.
Urea N-CH₃ ¹³C 25 - 35 Aliphatic carbon attached to nitrogen.
Cyanoethyl -CH₂-CN ¹³C 15 - 25 Aliphatic carbon adjacent to the nitrile group.

| Urea Nitrogens | ¹⁵N | 60 - 130 | Directly probes the urea backbone.[3] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and highly effective technique for confirming the presence of key functional groups. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Causality of Choice : While NMR maps the skeleton, IR provides immediate confirmation of the essential building blocks (urea and nitrile). A missing C≡N or C=O stretch is an instant red flag, indicating a failed reaction or incorrect structure.

Table 2: Key IR Absorption Bands for Structural Confirmation

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Peak Characteristics
Nitrile (C≡N) Stretch 2240 - 2260 Sharp, medium-to-strong intensity.[7][8] Its presence is highly diagnostic.[6]
Carbonyl (C=O) Stretch 1630 - 1680 Strong, sharp. The "Amide I" band for the urea.[9]
Amine (N-H) Stretch 3200 - 3500 Medium-to-strong, often broad due to hydrogen bonding.[9]

| Amine (N-H) | Bend | 1550 - 1640 | Medium intensity. The "Amide II" band. |

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of identifying information. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass with enough accuracy (typically < 5 ppm) to determine the elemental composition.

Causality of Choice : HRMS provides the molecular formula, a non-negotiable data point for validating a novel compound. It acts as a final check on the atomic constituents proposed by NMR and IR analysis. The fragmentation pattern also offers corroborating evidence for the structure's connectivity.

  • Expected Observation : The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated exact mass of the proposed structure.

  • Fragmentation : Analysis of the fragmentation pattern in the MS/MS spectrum can reveal characteristic losses. For example, the cleavage of the bond between the urea nitrogen and the cyanoethyl group is a likely fragmentation pathway. The addition of a cyanoethyl group results in a mass increment of 53.0 Da, a value that can be diagnostic in fragmentation analysis.[10][11]

Part 2: Orthogonal Validation - Chromatographic Purity and Identity

Spectroscopy confirms the structure; chromatography confirms its purity. A pure spectrum is meaningless if it arises from a minor component in an impure sample.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase method (e.g., using a C18 column) is typically the first choice.

Causality of Choice : HPLC separates the target compound from unreacted starting materials, byproducts, and other impurities. A single, sharp peak in the chromatogram (ideally >95% by area) is strong evidence of a pure sample, validating that the spectroscopic data obtained is indeed from the compound of interest.

  • Methodology : A gradient elution using water and acetonitrile (or methanol) is a common starting point for method development.[12][13]

  • Detection : A Diode Array Detector (DAD) or UV-Vis detector is standard. The UV spectrum of the peak provides another layer of data that can be used for identification purposes.

Gas Chromatography (GC): An Alternative for Volatile Analogs or Impurities

For derivatives that are sufficiently volatile and thermally stable, GC offers high-resolution separation.

Causality of Choice : GC is an excellent alternative or complementary technique to HPLC. It is particularly useful for identifying low-molecular-weight, volatile impurities that might not be well-resolved by HPLC. For less volatile urea derivatives, derivatization (e.g., silylation) may be required to increase volatility.[14] An inert carrier gas like Helium or Nitrogen is typically used.[15][16]

Part 3: A Comparative Guide to Validation Techniques

No single method is sufficient. A self-validating approach relies on the convergence of evidence from these orthogonal techniques.

Overall Validation Workflow

G cluster_primary Primary Structural Confirmation cluster_secondary Purity & Identity Confirmation synthesis Synthesized Product (Crude) nmr NMR (¹H, ¹³C) - Connectivity - Skeleton synthesis->nmr ir IR - Functional Groups (C≡N, C=O, N-H) synthesis->ir hrms HRMS - Molecular Formula - Molecular Weight synthesis->hrms hplc HPLC-DAD - Purity (>95%) - Retention Time nmr->hplc Requires Pure Sample ir->hplc hrms->hplc final Structurally Validated Derivative hplc->final gc GC-FID/MS (Optional) - Volatile Impurities gc->final

Caption: A multi-technique workflow for robust structural validation.

Table 3: Comparison of Key Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Detailed atomic connectivity, stereochemistry Unparalleled for de novo structure elucidation; highly reproducible.[17] Lower sensitivity, requires relatively pure sample (~5-10 mg).
IR Presence of functional groups Fast, inexpensive, requires minimal sample, excellent for reaction monitoring.[18] Provides no connectivity information; complex fingerprint region.
HRMS Elemental composition, molecular weight Extremely sensitive (sub-picomole), confirms molecular formula with high confidence.[19] Provides no direct information on atom connectivity; isomers are indistinguishable.
HPLC Purity, quantification, retention time Gold standard for purity assessment; highly versatile and reproducible.[20][21] Does not provide structural information beyond UV spectrum and Rt.

| GC | Purity (for volatile compounds) | High separation efficiency for volatile compounds. | Sample must be thermally stable and volatile; may require derivatization.[15] |

Part 4: Standard Operating Protocols

The following are generalized protocols. Instrument parameters must be optimized for the specific derivative being analyzed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation : Accurately weigh 5-10 mg of the purified derivative.

  • Dissolution : Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Acquisition : Acquire a ¹H spectrum first to check for sample concentration and purity. Follow with a quantitative ¹³C spectrum (often requiring a longer acquisition time). If needed, perform 2D experiments like ¹H-¹H COSY and ¹H-¹³C HSQC to confirm assignments.

Protocol 2: HPLC-DAD Method for Purity Analysis
  • Sample Prep : Prepare a stock solution of the derivative at 1 mg/mL in acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.

  • Column : Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient : Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes). Hold at 95% B for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor at a wavelength where the chromophore absorbs (e.g., 220 nm or 254 nm) and collect spectra from 200-400 nm with the DAD.

  • Analysis : Integrate the peak area. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: HRMS (ESI-TOF) Analysis
  • Sample Prep : Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion : Infuse the sample directly into the electrospray ionization (ESI) source at a low flow rate (5-10 µL/min).

  • Acquisition Mode : Acquire data in positive ion mode to observe [M+H]⁺ and/or [M+Na]⁺ ions.

  • Analysis : Compare the measured mass of the most abundant molecular ion peak to the calculated exact mass for the proposed molecular formula. The mass error should be less than 5 ppm.

By systematically applying this integrated workflow, researchers can validate the structure of their 1-(2-Cyanoethyl)-3-methylurea derivatives with the highest degree of scientific integrity, ensuring the reliability of all subsequent biological or material science data.

References

  • HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Analysis of Urea. Primesep. [Link]

  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications. [Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ACS Publications. [Link]

  • An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. ACS Publications. [Link]

  • Urea and its impurity high performance liquid chromatography analysis method.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. National Institutes of Health (NIH). [Link]

  • Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. ACS Publications. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. [Link]

  • Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Recent Developments in Mass Spectrometry for the Characterization of Nucleosides, Nucleotides, Oligonucleotides, and Nucleic Acids. ACS Publications. [Link]

  • DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. National Institutes of Health (NIH). [Link]

  • MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS. National Institutes of Health (NIH). [Link]

  • Gas-chromatographic determination of acetyl and trimethylsilyl derivatives of alkyl carbamates and their N-hydroxy derivatives. Royal Society of Chemistry. [Link]

  • Detecting low-level synthesis impurities in modified phosphorothioate oligonucleotides using liquid chromatography-high resolution mass spectrometry. ResearchGate. [Link]

  • Stereochemistry of the Synthesis of 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea and Its E-Configuration Crystal Structure. ResearchGate. [Link]

  • On the Stereochemistry of the Synthesis of 1-(2-Cyano-2-Methoxyiminoacetyl)-3-Ethylurea and Its E-Configuration Crystal Structure. ResearchGate. [Link]

  • THE APPLICATION OF GAS CHROMATOGRAPHY TO THE DETERMINATION OF RETENTION DATA AND ACTIVITY COEFFICIENTS OF SOME ALKANES, ALKYL NI. J-STAGE. [Link]

  • Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. National Institutes of Health (NIH). [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). National Institutes of Health (NIH). [Link]

  • 1-(2-Aminoethyl)-3-phenylthiourea. National Institutes of Health (NIH). [Link]

  • Substituted Ureas. Methods of Synthesis and Applications. ResearchGate. [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • 1-(2-Cyanoethyl)urea. PubChem. [Link]

  • Gas Chromatography. Chemistry LibreTexts. [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals by Water-Insoluble Samples Using N2 Carrier. Shimadzu. [Link]

  • Improved process for the manufacture of 2-cyanoethyl acetoacetate.
  • Gas chromatographic system for the identification of halogenated pesticides by retention indices using n-alkanes as standards. ResearchGate. [Link]

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Comparative

A Comparative Analysis of the Reactivity of N-Substituted Ureas: A Guide for Researchers

Introduction N-substituted ureas are a cornerstone of modern chemistry, with their structural motif appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Published: April 3, 2026

Introduction

N-substituted ureas are a cornerstone of modern chemistry, with their structural motif appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility stems from the unique properties of the urea functional group, which can act as both a hydrogen bond donor and acceptor, facilitating crucial molecular interactions.[2] However, the reactivity of the urea core is profoundly influenced by the nature of its nitrogen substituents. This guide provides a comparative analysis of the reactivity of different N-substituted ureas, offering field-proven insights and experimental data to aid researchers in drug development and other scientific disciplines. We will delve into the key factors governing their reactivity and provide detailed protocols for assessing their stability under various conditions.

Fundamental Principles of N-Substituted Urea Reactivity

The reactivity of the urea functional group is primarily dictated by the electronic and steric properties of the N-substituents. These substituents modulate the electron density at the carbonyl carbon and influence the accessibility of the nitrogen atoms to reacting species.

Electronic Effects

The nature of the substituent on the nitrogen atom can either donate or withdraw electron density from the urea core, significantly altering its reactivity.

  • Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen atoms. This enhanced electron density can be delocalized onto the carbonyl carbon through resonance, making it less electrophilic and thus less susceptible to nucleophilic attack.

  • Electron-withdrawing groups (EWGs) , such as aryl or acyl groups, decrease the electron density on the nitrogen atoms. This, in turn, increases the electrophilicity of the carbonyl carbon, rendering the urea more reactive towards nucleophiles. For instance, N-acylureas are particularly reactive due to the strong electron-withdrawing nature of the acyl group.[3][4]

Steric Effects

The size and spatial arrangement of the N-substituents can hinder the approach of reactants, a phenomenon known as steric hindrance.

  • Bulky substituents, such as tert-butyl or di-isopropyl groups, can shield the carbonyl carbon and the nitrogen atoms from attack, thereby decreasing the overall reactivity.[5]

  • Conversely, smaller substituents like methyl or ethyl groups offer less steric protection, allowing for more facile reactions.

The interplay of these electronic and steric effects determines the specific reaction pathways and rates for different N-substituted ureas.

Comparative Analysis of Key Reactions

The differential reactivity of N-substituted ureas is most evident in their behavior under various reaction conditions, including thermal decomposition, hydrolysis, and nucleophilic substitution.

Thermal Decomposition

The thermal decomposition of N-substituted ureas is a critical consideration in many applications, particularly in materials science and as a potential route for the generation of isocyanates. Theoretical studies have shown that alkyl- and phenylureas primarily decompose through four-center pericyclic reactions to yield substituted isocyanates and amines.[6][7][8]

The stability of N-substituted ureas to thermal decomposition is influenced by the nature of the substituents. Generally, ureas with electron-withdrawing groups are less thermally stable. For example, N,N'-diphenylurea decomposes at a lower temperature compared to its alkyl-substituted counterparts.[9]

Hydrolysis

The hydrolysis of the urea bond is a fundamental reaction with implications in drug metabolism and environmental science. The rate of hydrolysis is highly dependent on the pH and the nature of the N-substituents.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline media, the hydroxide ion directly attacks the carbonyl carbon. The rate of hydrolysis is generally faster under basic conditions.

The electronic effects of the substituents play a significant role in the rate of hydrolysis. Ureas with electron-withdrawing groups are more susceptible to hydrolysis due to the increased partial positive charge on the carbonyl carbon.

Nucleophilic Substitution

N-substituted ureas can undergo nucleophilic substitution reactions, where a nucleophile replaces one of the amino groups. The feasibility and rate of these reactions are strongly influenced by the substituents. Hindered trisubstituted ureas have been shown to undergo efficient substitution with a range of nucleophiles under neutral conditions, acting as masked isocyanates.[5]

Experimental Protocols for Reactivity Assessment

To provide a practical framework for comparing the reactivity of different N-substituted ureas, the following experimental protocols are presented.

Protocol for Monitoring Thermal Decomposition via Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the thermal stability of various N-substituted ureas.

Materials:

  • N-substituted urea samples (e.g., N-methylurea, N-phenylurea, N,N'-diphenylurea)

  • TGA instrument

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the N-substituted urea sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to create an inert atmosphere.

  • Heat the sample from room temperature to 500 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve as the temperature at which significant mass loss begins.

Data Analysis: Compare the onset temperatures of decomposition for the different N-substituted ureas. A lower onset temperature indicates lower thermal stability.

Diagram of Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Weigh 5-10 mg of N-substituted urea place Place sample in TGA pan start->place load Load pan into TGA furnace place->load purge Purge with Inert Gas load->purge heat Heat to 500°C at 10°C/min purge->heat record Record Mass Loss vs. Temperature heat->record analyze Determine Onset Decomposition Temp. record->analyze

Caption: Workflow for assessing thermal stability via TGA.

Protocol for Comparative Hydrolysis Study using UV-Vis Spectroscopy

This protocol describes a method to compare the hydrolysis rates of different N-substituted ureas under basic conditions. The formation of the corresponding amine can be monitored by derivatization with a chromogenic reagent.

Materials:

  • N-substituted urea samples

  • Sodium hydroxide (NaOH) solution (1 M)

  • Buffer solution (pH 12)

  • Derivatizing agent (e.g., Ninhydrin for primary amines)[10]

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each N-substituted urea (10 mM) in a suitable solvent.

  • For each urea, prepare a reaction mixture containing the urea stock solution (to a final concentration of 1 mM) and the pH 12 buffer.

  • Initiate the hydrolysis by adding the NaOH solution to the reaction mixture.

  • At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the aliquot with an equivalent amount of HCl.

  • Add the derivatizing agent to the quenched aliquot and allow the color to develop according to the specific derivatization protocol.

  • Measure the absorbance of the colored product at its maximum wavelength using a UV-Vis spectrophotometer.

  • Create a calibration curve for the expected amine product to quantify its concentration.

Data Analysis: Plot the concentration of the formed amine versus time for each N-substituted urea. The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve. A steeper slope indicates a faster rate of hydrolysis.

Diagram of Factors Influencing Urea Reactivity

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects center Urea Reactivity EDG Electron Donating Groups (e.g., Alkyl) EDG->center Decreases Reactivity EWG Electron Withdrawing Groups (e.g., Aryl, Acyl) EWG->center Increases Reactivity Bulky Bulky Substituents (e.g., t-Butyl) Bulky->center Decreases Reactivity Small Small Substituents (e.g., Methyl) Small->center Increases Reactivity

Caption: Electronic and steric effects on urea reactivity.

Data Summary and Interpretation

The following table summarizes hypothetical but representative data for the thermal decomposition and relative hydrolysis rates of selected N-substituted ureas.

N-Substituted UreaSubstituent TypeOnset Decomposition Temp. (°C)Relative Hydrolysis Rate (at pH 12)
N-MethylureaAlkyl (EDG)~2201.0 (Reference)
N-PhenylureaAryl (EWG)~1905.2
N,N'-DiphenylureaAryl (EWG)~1808.7
N-AcetylureaAcyl (Strong EWG)~150> 50
N-(tert-Butyl)ureaAlkyl (EDG, Bulky)~2300.8

Interpretation:

  • The data clearly demonstrates that electron-withdrawing groups (aryl, acyl) decrease the thermal stability and increase the rate of hydrolysis compared to electron-donating alkyl groups.

  • The strong electron-withdrawing effect of the acyl group in N-acetylurea leads to significantly lower thermal stability and a much faster hydrolysis rate.

  • The bulky tert-butyl group in N-(tert-butyl)urea provides steric hindrance, which slightly increases thermal stability and decreases the hydrolysis rate compared to the less hindered N-methylurea.

Applications in Drug Development and Research

Understanding the comparative reactivity of N-substituted ureas is paramount in drug design and development.[2][11]

  • Metabolic Stability: The rate of hydrolysis of a urea-containing drug can significantly impact its pharmacokinetic profile and in vivo half-life. By modifying the N-substituents, medicinal chemists can tune the metabolic stability of a drug candidate.

  • Prodrug Design: The differential reactivity of N-substituted ureas can be exploited in prodrug design. A more labile urea linkage can be designed to release the active drug under specific physiological conditions.

  • Covalent Inhibitors: Highly reactive ureas, such as N-acylureas, can be designed as covalent inhibitors that form a stable bond with a biological target.

Conclusion

The reactivity of N-substituted ureas is a complex interplay of electronic and steric effects imparted by the substituents on the nitrogen atoms. Electron-withdrawing groups generally enhance reactivity towards thermal decomposition, hydrolysis, and nucleophilic attack, while electron-donating and sterically bulky groups tend to decrease reactivity. A thorough understanding of these principles, supported by robust experimental data, is essential for researchers working with these versatile molecules. The protocols and comparative data presented in this guide offer a solid foundation for the rational design and application of N-substituted ureas in drug discovery, materials science, and beyond.

References

  • Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: ResearchGate URL: [Link]

  • Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: ACS Publications URL: [Link]

  • Title: Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides Source: Royal Society of Chemistry URL: [Link]

  • Title: The approaches for the synthesis of N‐acylureas. Source: ResearchGate URL: [Link]

  • Title: Thermal Decomposition of Urea Derivatives Source: Scribd URL: [Link]

  • Title: Recent Advances in Synthesis and Biological Applications of Substituted Ureas Source: Bentham Science URL: [Link]

  • Title: Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production Source: ResearchGate URL: [Link]

  • Title: Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions Source: PMC URL: [Link]

  • Title: A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water Source: Indian Academy of Sciences URL: [Link]

  • Title: Ureas: Applications in Drug Design Source: ResearchGate URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

  • Title: Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate Source: NISCAIR Online Periodicals Repository URL: [Link]

  • Title: Effect of Substituents on the Reactivity of Ninhydrin with Urea Source: MDPI URL: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Utility of 1-(2-Cyanoethyl)-3-methylurea: A Prospective Analysis

Abstract This guide provides a comprehensive technical analysis of 1-(2-Cyanoethyl)-3-methylurea, a specialized, non-standard urea derivative. As direct experimental data for this compound is scarce, this document serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical analysis of 1-(2-Cyanoethyl)-3-methylurea, a specialized, non-standard urea derivative. As direct experimental data for this compound is scarce, this document serves as a prospective benchmark, evaluating its potential synthetic utility based on the established reactivity of its core functional motifs: the N-methylurea group and the N-cyanoethyl group. We present a robust, proposed synthesis of the title compound and benchmark its hypothesized performance against established reagents, primarily N-methylurea, in the context of the Biginelli multicomponent reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel reagents and expand their synthetic toolkit.

Introduction: Rationale and Prospective Evaluation

In the landscape of organic synthesis and medicinal chemistry, N-substituted ureas are privileged scaffolds found in numerous pharmaceuticals and bioactive molecules.[1] Their utility stems from their ability to act as key intermediates, participate in cyclization reactions to form heterocycles, and engage in hydrogen bonding interactions crucial for molecular recognition.[1] While common reagents like N-methylurea are well-characterized, the exploration of more complex derivatives offers the potential for novel reactivity, improved physical properties (e.g., solubility), and new synthetic outcomes.

This guide focuses on the prospective utility of 1-(2-Cyanoethyl)-3-methylurea. A thorough literature review indicates this is not a commercially available or widely studied compound. Therefore, this document takes a first-principles approach, dissecting the molecule into its constituent parts—the N-methylurea core and the cyanoethyl substituent—to predict its behavior and benchmark it against a known standard, N-methylurea.[2] The primary goal is to provide a scientifically grounded framework for researchers to evaluate its potential and to offer detailed, actionable experimental protocols for its synthesis and application.

Proposed Synthesis of 1-(2-Cyanoethyl)-3-methylurea

The most logical and efficient route to the title compound is through a base-catalyzed aza-Michael addition (conjugate addition) of N-methylurea to acrylonitrile.[3][4] This reaction is a well-established method for forming carbon-nitrogen bonds and is known to work with a variety of amine-like nucleophiles.[5] The cyanoethylation of amines and related compounds is a vital reaction for incorporating a versatile chemical handle into a molecule.[6]

Reaction Mechanism

The reaction proceeds via the deprotonation of N-methylurea by a base to form a nucleophilic anion. This anion then attacks the β-carbon of the electron-deficient alkene in acrylonitrile. Subsequent protonation of the resulting carbanion yields the final product.

Detailed Experimental Protocol
  • Materials: N-Methylurea (1.0 eq), Acrylonitrile (1.1 eq), Triton B (40% in MeOH, 0.1 eq), Methanol (solvent).

  • Procedure:

    • To a stirred solution of N-methylurea (7.41 g, 100 mmol) in methanol (100 mL) at room temperature, add Triton B (5.6 mL, 10 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Add acrylonitrile (6.4 mL, 110 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the catalyst by adding a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(2-Cyanoethyl)-3-methylurea as a solid.

Predicted Physicochemical & Spectroscopic Properties
  • Solubility: The presence of the polar cyano group is expected to enhance solubility in polar aprotic solvents like DMF, DMSO, and acetonitrile compared to N-methylurea.

  • Stability: The cyanoethyl group is stable under neutral and acidic conditions but can be susceptible to base-catalyzed retro-Michael addition, especially at elevated temperatures. This group is often used as a protecting group for phosphates in oligonucleotide synthesis and is removed under basic conditions.[7]

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.

  • ¹H NMR: Expect characteristic triplets for the two methylene groups (-CH₂-CH₂-CN) and a singlet for the methyl group (-CH₃).

Benchmarking Application: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities.[8][9] The classical reaction involves an aldehyde, a β-ketoester, and urea.[8] The use of N-substituted ureas, like N-methylurea, has been shown to be effective, often with the aid of promoters like chlorotrimethylsilane (TMSCl).[10][11] This makes the Biginelli reaction an ideal platform to benchmark the potential performance of 1-(2-Cyanoethyl)-3-methylurea against the well-established N-methylurea.

The Standard: N-Methylurea in the Biginelli Reaction

N-methylurea serves as a key building block in the synthesis of N1-substituted DHPMs.[12][13] Its participation provides a direct route to derivatives that are otherwise difficult to access.

  • Mechanism Insight: The reaction mechanism involves the initial formation of an N-acylimine intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester.[9] Ring closure via intramolecular cyclization and subsequent dehydration affords the final DHPM product.

Prospective Analysis: 1-(2-Cyanoethyl)-3-methylurea as a Reagent

We hypothesize that 1-(2-Cyanoethyl)-3-methylurea will function effectively in the Biginelli reaction, leading to the formation of N1-(2-cyanoethyl) substituted DHPMs.

  • Potential Advantages:

    • Novel Scaffolds: Provides direct access to DHPMs bearing a cyanoethyl group, which can serve as a versatile handle for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.[6]

    • Modified Solubility: The resulting DHPM product may exhibit altered solubility profiles, potentially aiding in purification or formulation studies.

  • Potential Challenges:

    • Steric Hindrance: The bulkier cyanoethyl group might slightly reduce reaction rates compared to the smaller methyl group of N-methylurea.

    • Side Reactions: Under harsh basic conditions, the cyanoethyl group could undergo elimination (retro-Michael addition), although the typical acidic or Lewis acidic conditions of the Biginelli reaction should prevent this.[14][15]

Comparative Data and Experimental Protocols

The following table summarizes a typical Biginelli reaction protocol using N-methylurea and projects the expected outcome for 1-(2-Cyanoethyl)-3-methylurea based on established literature.[10][16]

ParameterBenchmark: N-Methylurea Prospective: 1-(2-Cyanoethyl)-3-methylurea
Reagents Benzaldehyde, Ethyl Acetoacetate, N-MethylureaBenzaldehyde, Ethyl Acetoacetate, 1-(2-Cyanoethyl)-3-methylurea
Promoter Chlorotrimethylsilane (TMSCl)Chlorotrimethylsilane (TMSCl)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature Room TemperatureRoom Temperature
Reaction Time 24 - 48 hours24 - 72 hours (projected to be slightly longer)
Reported Yield High (often >90%)[10][11]Good to High (projected 75-90%)
Product N1-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneN1-(2-Cyanoethyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Experimental Protocol: Benchmark Biginelli Reaction

This protocol is adapted from established procedures for N-substituted ureas.[10][11]

  • Materials: Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq), β-Ketoester (e.g., Ethyl Acetoacetate, 1.0 eq), N-Methylurea (1.0 eq), Chlorotrimethylsilane (4.0 eq), DMF.

  • Procedure:

    • In a dry flask, dissolve the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and N-methylurea (10 mmol) in anhydrous DMF (20 mL).

    • Cool the mixture to 0 °C and add chlorotrimethylsilane (40 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • After completion, pour the reaction mixture into ice-water (100 mL).

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be further purified by recrystallization from ethanol.

  • Adaptation for 1-(2-Cyanoethyl)-3-methylurea: The same protocol can be directly applied, substituting N-methylurea with 1-(2-Cyanoethyl)-3-methylurea on an equimolar basis. Reaction monitoring by TLC is recommended to determine the optimal reaction time.

Visualizations

Proposed Synthesis of 1-(2-Cyanoethyl)-3-methylurea

G cluster_reactants Reactants cluster_conditions Conditions Methylurea N-Methylurea Michael_Addition Aza-Michael Addition Methylurea->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Base Base Catalyst (e.g., Triton B) Base->Michael_Addition Catalyzes Solvent Solvent (Methanol) Solvent->Michael_Addition Product 1-(2-Cyanoethyl)-3-methylurea Michael_Addition->Product

Caption: Proposed synthesis via Aza-Michael addition.

Experimental Workflow: Biginelli Reaction

G start Start: Dissolve Reactants in DMF add_tmscl Add TMSCl at 0°C start->add_tmscl stir Stir at Room Temp (24-48h) add_tmscl->stir quench Quench: Pour into Ice-Water stir->quench filter Filter Precipitate quench->filter purify Recrystallize (Ethanol) filter->purify end Final Product: DHPM purify->end

Caption: General workflow for the Biginelli reaction.

Conclusion and Future Directions

This guide establishes 1-(2-Cyanoethyl)-3-methylurea as a promising, albeit uncharacterized, reagent for organic synthesis. Based on fundamental chemical principles, its synthesis should be straightforward via a Michael addition. Its projected utility in the Biginelli reaction suggests it can serve as a valuable building block for creating novel N1-cyanoethylated dihydropyrimidinones, opening avenues for further functionalization and the development of new chemical entities.

We strongly encourage experimental validation of the proposed synthesis and its application in the Biginelli reaction. Future work should focus on:

  • Full Characterization: Confirming the structure and purity of synthesized 1-(2-Cyanoethyl)-3-methylurea using standard analytical techniques (NMR, IR, MS, Elemental Analysis).

  • Reaction Optimization: Systematically optimizing the conditions for its use in the Biginelli reaction to maximize yields.

  • Exploring Broader Utility: Investigating its performance in other reactions where substituted ureas are employed, such as in the synthesis of hydantoins, or as ligands in coordination chemistry.

By providing this prospective analysis and detailed experimental framework, we aim to catalyze further research into this and other novel urea derivatives, ultimately expanding the synthetic chemist's toolkit.

References

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]

  • ResearchGate. (n.d.). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • de Gonzalo, G., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(48), 6655-6658. [Link]

  • Der Pharma Chemica. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(3), 1-10. [Link]

  • Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]

  • Greci, L., et al. (2003). On the Stereochemistry of the Synthesis of 1-(2-Cyano-2-Methoxyiminoacetyl)-3-Ethylurea and Its E-Configuration Crystal Structure. Journal of Chemical Research, 2003(10), 655-657. [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 13(30), 20836-20857. [Link]

  • LookChem. (n.d.). Understanding N-Methylurea: Properties, Applications, and Sourcing from China. Retrieved from [Link]

  • Kozhanova, E. P., et al. (2020). Theoretical study of reaction of urea with methylamine: nucleophilic addition pathway. ResearchGate. [Link]

  • ResearchGate. (n.d.). Stereochemistry of the Synthesis of 1-(2-Cyano-2-methoxyiminoacetyl)-3-ethylurea and Its E-Configuration Crystal Structure. Retrieved from [Link]

  • Vaia. (n.d.). Propose a mechanism for the conjugate addition of a nucleophile (Nuc:-). Retrieved from [Link]

  • Rajasekaran, A., & Thanuja, J. P. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-10. [Link]

  • Lönnberg, H. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1338–1364. [Link]

  • ResearchGate. (n.d.). Cyanoacetyl urea in heterocyclic synthesis part V. Retrieved from [Link]

  • Ohkubo, A., et al. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 18(3), 3226-3242. [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Bakulev, V. A., et al. (2021). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Molecules, 26(22), 6902. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]

  • ResearchGate. (2020). Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. ResearchGate. [Link]

  • Zhang, Y., et al. (2015). Michael reaction of chitosan with acrylamides in an aqueous alkali–urea solution. Polymer Bulletin, 72, 1947–1960. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4386. [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water. Green Chemistry, 20, 3133-3139. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 1-(2-Cyanoethyl)-3-methylurea

Introduction: The Specificity Challenge of Small Molecule Immunoassays This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(2-Cyanoethyl)-3-methylurea. We will move beyond a simple...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Specificity Challenge of Small Molecule Immunoassays

This guide provides a comprehensive framework for conducting cross-reactivity studies on 1-(2-Cyanoethyl)-3-methylurea. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental design, from the selection of potential cross-reactants to the application of orthogonal analytical methods. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret robust cross-reactivity studies, ensuring the development of highly specific and trustworthy immunoassays.

Logical Framework: Selection of Potential Cross-Reactants

The foundation of a rigorous cross-reactivity study lies in the logical selection of compounds to test. The panel should include molecules that challenge the antibody's binding specificity by presenting minor to significant structural variations compared to the target analyte, CEMU. This approach allows us to map the structural epitopes critical for antibody recognition.

The structure of 1-(2-Cyanoethyl)-3-methylurea is characterized by three key features: the N-methyl group, the urea bridge, and the N-cyanoethyl group. Our panel of test compounds, detailed in Table 1, has been selected to probe the antibody's tolerance for modifications at each of these sites. We include the core urea structure, analogs with modified alkyl chains, and a key analog where the electrophilic cyano group is replaced by a hydroxyl group. This selection is designed to elucidate the structure-activity relationship of the antibody's binding characteristics.[6]

Table 1: Panel of Potential Cross-Reactants for CEMU Immunoassay

Compound ID Compound Name Structure Rationale for Inclusion
CEMU 1-(2-Cyanoethyl)-3-methylurea CH₃-NH-CO-NH-CH₂-CH₂-CN Target Analyte
C1 Methylurea CH₃-NH-CO-NH₂ Tests for recognition of the core methylated urea structure without the cyanoethyl group.
C2 1,3-Dimethylurea CH₃-NH-CO-NH-CH₃ Assesses the impact of methylation on the second nitrogen of the urea backbone.
C3 1-(2-Hydroxyethyl)-3-methylurea CH₃-NH-CO-NH-CH₂-CH₂-OH Directly probes the importance of the cyano group by replacing it with a polar hydroxyl group.
C4 1-Propyl-3-methylurea CH₃-NH-CO-NH-CH₂-CH₂-CH₃ Evaluates the effect of replacing the cyanoethyl group with a non-polar alkyl chain of similar length.
C5 1-(2-Cyanoethyl)-3-ethylurea CH₃-CH₂-NH-CO-NH-CH₂-CH₂-CN Investigates tolerance for modification on the opposite side of the urea moiety.

| C6 | Phenylurea | C₆H₅-NH-CO-NH₂ | A structurally distinct urea derivative to establish a baseline for non-specific binding.[7] |

Experimental Methodologies: A Dual-Approach Validation

To ensure the highest degree of confidence in our findings, we employ two orthogonal, well-established techniques for analyzing small molecule-antibody interactions: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Method 1: Competitive Inhibition ELISA

Competitive ELISA is a cornerstone technique for quantifying small molecules (haptens) like CEMU.[8][9] In this format, the analyte in the sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This method is ideal for determining the relative binding affinity of various analogs through the calculation of IC50 values.[10][11]

  • Antigen Coating:

    • A CEMU-carrier protein conjugate (e.g., CEMU-BSA) is diluted to 2 µg/mL in 1X PBS (pH 7.4).

    • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.

    • Incubate the plate overnight at 4°C to allow for passive adsorption.[11]

    • Wash the plate three times with 200 µL/well of Wash Buffer (1X PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of Blocking Buffer (1X PBS with 1% BSA) to each well to prevent non-specific binding.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (CEMU) and each potential cross-reactant (C1-C6) in Assay Buffer (1X PBS, 0.1% BSA, 0.05% Tween-20). Concentrations should span a range expected to produce a full inhibition curve (e.g., from 0.01 ng/mL to 1000 ng/mL).

    • Prepare the primary anti-CEMU antibody at a pre-determined optimal dilution in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at room temperature to allow the antibody and competitor to interact.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate four times with Wash Buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.[9]

  • Signal Generation and Measurement:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the analyte concentration.

    • Fit the data using a four-parameter logistic curve to determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity (%CR) for each compound using the following formula: %CR = (IC50 of CEMU / IC50 of Test Compound) x 100

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competition & Detection cluster_signal Signal Generation p1 1. Coat Plate with CEMU-BSA p2 2. Wash p1->p2 p3 3. Block with BSA p2->p3 p4 4. Wash p3->p4 r1 5. Add Anti-CEMU Ab + Competitor Mix p4->r1 r2 6. Wash r1->r2 r3 7. Add Secondary Ab-HRP r2->r3 r4 8. Wash r3->r4 s1 9. Add TMB Substrate r4->s1 s2 10. Stop Reaction s1->s2 s3 11. Read at 450 nm s2->s3

Caption: Workflow for the competitive ELISA cross-reactivity assay.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on the kinetics and affinity of molecular interactions.[12][13] For cross-reactivity studies, SPR serves as an excellent orthogonal method to confirm the findings from ELISA.[14] By immobilizing the antibody and flowing the small molecule analytes over the surface, we can directly measure binding events and quantify the extent to which structurally similar compounds interact with the antibody.

  • Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a standard injection of a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the anti-CEMU antibody (diluted to 10-20 µg/mL in 10 mM sodium acetate, pH 5.0) onto the activated surface to a target level of ~8000-10,000 response units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell should be prepared similarly but without antibody immobilization to enable background subtraction.

  • Binding Analysis:

    • Prepare serial dilutions of CEMU and each potential cross-reactant (C1-C6) in a suitable running buffer (e.g., HBS-EP+, pH 7.4). A concentration range of 0.1 µM to 50 µM is a typical starting point. Include several buffer-only (blank) injections for double referencing.

    • Inject each concentration of the analytes over the reference and antibody-coated flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (in RU) in real-time. A typical injection protocol includes a 120-second association phase and a 240-second dissociation phase.

    • After each cycle, regenerate the sensor surface using a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer blank signals.

    • For a qualitative comparison, compare the maximum response (RUmax) achieved at a single high concentration for each compound.

    • For a quantitative analysis, fit the multi-concentration sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Cross-reactivity can be assessed by comparing the KD values of the test compounds to that of CEMU.

SPR_Principle cluster_chip Sensor Chip Surface ImmobilizedAb Immobilized Anti-CEMU Antibody Binding Binding Event Analyte Analyte Flow (CEMU or Analog) Analyte->ImmobilizedAb Association Signal Change in Refractive Index (SPR Signal) Binding->Signal Detection

Caption: Principle of SPR for detecting analyte-antibody binding.

Comparative Data Analysis & Interpretation (Hypothetical Data)

The following tables present hypothetical but realistic data from our described experiments. These results are designed to illustrate how structural differences in the tested compounds translate to measurable differences in antibody binding, providing a clear picture of the antibody's specificity profile.

Table 2: Hypothetical Competitive ELISA Results

Compound ID Compound Name IC50 (ng/mL) % Cross-Reactivity
CEMU 1-(2-Cyanoethyl)-3-methylurea 15.2 100%
C1 Methylurea > 10,000 < 0.15%
C2 1,3-Dimethylurea > 10,000 < 0.15%
C3 1-(2-Hydroxyethyl)-3-methylurea 2,150 0.71%
C4 1-Propyl-3-methylurea 8,500 0.18%
C5 1-(2-Cyanoethyl)-3-ethylurea 45.8 33.2%

| C6 | Phenylurea | > 10,000 | < 0.15% |

Table 3: Hypothetical Surface Plasmon Resonance (SPR) Results

Compound ID Compound Name Binding Response at 25 µM (RU) Equilibrium Constant (KD) (µM)
CEMU 1-(2-Cyanoethyl)-3-methylurea 125.4 1.2
C1 Methylurea 1.1 Not Determinable
C2 1,3-Dimethylurea 0.9 Not Determinable
C3 1-(2-Hydroxyethyl)-3-methylurea 15.3 98.5
C4 1-Propyl-3-methylurea 3.2 Not Determinable
C5 1-(2-Cyanoethyl)-3-ethylurea 88.6 4.1

| C6 | Phenylurea | 0.5 | Not Determinable |

Expert Interpretation of Results

The combined data from both ELISA and SPR provides a cohesive and validated assessment of the anti-CEMU antibody's specificity.

  • High Specificity for the Cyanoethyl Group: The most striking result is the dramatic loss of binding when the cyanoethyl group is removed (C1, C2, C6) or significantly altered. Replacing the cyano moiety with a hydroxyl group (C3) reduces cross-reactivity to less than 1%, while replacing it with a propyl group (C4) nearly abolishes binding. This strongly indicates that the cyanoethyl group is the dominant epitope for antibody recognition. The electrophilic nature and linear geometry of the nitrile are likely critical for fitting into the antibody's binding pocket.

  • Tolerance for Modification at the 3-Position: In stark contrast, the antibody shows significant tolerance for modification on the other side of the urea bridge. Replacing the N-methyl with an N-ethyl group (C5) retains over 30% cross-reactivity. This suggests that while this part of the molecule contributes to the binding affinity, it is not the primary recognition site. This is a crucial piece of information for understanding what other metabolites or related compounds might interfere with a potential assay.

Conclusion and Field-Proven Recommendations

This guide has detailed a systematic and robust approach to characterizing the cross-reactivity of an antibody against the small molecule 1-(2-Cyanoethyl)-3-methylurea. Our hypothetical data illustrates that the developed antibody is highly specific for the target analyte, with the cyanoethyl group serving as the immunodominant epitope.

For researchers in the field, we offer the following recommendations:

  • Rational Selection is Key: The choice of potential cross-reactants should be hypothesis-driven, designed to probe specific structural features of your target molecule.

  • Go Beyond Percentages: While %CR is a standard metric, understanding the underlying kinetics and affinity from SPR data provides deeper insight into the nature of the cross-reactive binding and can be invaluable for troubleshooting and optimizing assay conditions.

  • Document Rigorously: Every protocol must be a self-validating system. Detailed documentation of reagents, conditions, and data analysis is essential for reproducibility and regulatory compliance.

By adhering to these principles, scientists and drug development professionals can build immunoassays on a foundation of scientific integrity, ensuring that the data they generate is both accurate and reliable.

References

  • Abcam. "Competitive ELISA protocol." Accessed April 3, 2026.
  • Cytiva Life Sciences. "Biacore SPR for small-molecule discovery." Accessed April 3, 2026.
  • Gee, P., et al. "A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A." PMC. Accessed April 3, 2026.
  • Zhao, M., et al. "Characterization of Small Molecule-Protein Interactions Using SPR Method." PubMed. Accessed April 3, 2026.
  • Reichert Technologies. "Protein-Small Molecule Biomolecular Interactions - a Retrospective." White Paper. Accessed April 3, 2026.
  • Bio-Rad. "Large and Small Molecule Screening by SPR." Accessed April 3, 2026.
  • Taylor & Francis Online. "Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops." Accessed April 3, 2026.
  • NCBI Bookshelf. "Immunoassay Methods - Assay Guidance Manual." Accessed April 3, 2026.
  • EvitaChem. "1-(2-cyanoethyl)-3-(1-ethyl-1H-indol-3-yl)-1-methylurea." Accessed April 3, 2026.
  • Creative Diagnostics. "Competitive ELISA." Accessed April 3, 2026.
  • Cloud-Clone Corp. "Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf." Accessed April 3, 2026.
  • Shan, G., et al.
  • Byrnes, S. A., et al. "Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays." Journal of the American Chemical Society. Accessed April 3, 2026.
  • Gyros Protein Technologies. "Solutions to immunoassay interference, cross reactivity and other challenges." Accessed April 3, 2026.
  • MBL Life Science. "The principle and method of ELISA." Accessed April 3, 2026.
  • FDA. "Guidance for Industry." Accessed April 3, 2026.
  • Chen, J., et al. "Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment." PMC. Accessed April 3, 2026.
  • Thurman, E., and Aga, D. "Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays." USGS Publications Warehouse. Accessed April 3, 2026.
  • Guidechem. "1-(2-cyanoethyl)-1-methyl-3-phenylurea 6640-05-7 wiki." Accessed April 3, 2026.

Sources

Validation

Literature Review &amp; Comparison Guide: Industrial Applications of Cyanoethylated Ureas

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Performance comparison, mechanistic causality, and validated experimental protocols for cyanoethylated urea derivatives. Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Performance comparison, mechanistic causality, and validated experimental protocols for cyanoethylated urea derivatives.

Executive Summary

Cyanoethylated ureas (CEUs)—such as N-(2-cyanoethyl)urea and 1,3-bis(2-cyanoethyl)urea—are highly versatile, structurally robust synthetic intermediates. While early literature (e.g., Polievka et al., 1972) noted challenges with acrylonitrile polymerization during the cyanoethylation of urea[1], modern catalytic controls have transformed CEUs into highly valuable precursors. Today, they are primarily leveraged in two critical industrial applications:

  • The synthesis of cyclic ureas (specifically N,N'-dimethylpropyleneurea, or DMPU, a safer alternative to the carcinogenic solvent HMPA) [1].

  • The production of aliphatic polyamines via catalytic hydrogenation, which serve as foundational building blocks for surfactants, biocides, and pharmaceutical intermediates [2].

As a Senior Application Scientist, I have structured this guide to objectively compare the CEU-driven synthetic routes against traditional alternatives, highlighting the mechanistic causality behind these performance differences.

Application Domain 1: Synthesis of Cyclic Urea Solvents (DMPU)

DMPU is a premier polar aprotic solvent used extensively in organic synthesis and pharmaceutical manufacturing. The commercial viability of DMPU relies entirely on the cost-efficiency of its synthetic pathway.

The Mechanistic Challenge: CEU vs. Traditional Diamine Routes

Traditional synthesis routes (e.g., Kajimoto et al.) rely on symmetrical dimethylpropanediamine as a starting material [1]. However, synthesizing this diamine requires reacting acrylonitrile with ammonia. Mechanistically, the second addition of acrylonitrile to ammonia is significantly faster than the first, leading to the aggressive formation of the unwanted by-product iminobispropionitrile. To suppress this, massive and uneconomical excesses of ammonia are required.

The CEU Advantage: By reacting urea directly with acrylonitrile, we form a cyanoethylated urea intermediate. When subjected to a basic catalyst, this intermediate undergoes an unexpected cyclization into a six-membered heterocyclic imine (N,N'-dialkyldihydrocytosine), which is then easily hydrogenated to DMPU. This completely bypasses the problematic diamine precursor.

Performance Comparison
MetricCyanoethylated Urea (CEU) RouteSymmetrical Dimethylpropanediamine Route
Precursor Cost & Availability Low (Urea + Acrylonitrile are bulk commodities)High (Diamine requires custom, low-yield synthesis)
By-Product Profile Minimal (High selectivity for cyclic imine)High (Prone to iminobispropionitrile formation)
Ammonia Requirement Zero Excessive (Required to control reaction kinetics)
Reaction Conditions Mild (75 - 800 psig hydrogenation)Severe (> 1000 psig hydrogenation)
Validated Protocol: Synthesis of DMPU Precursor via CEU

Causality Note: In this protocol, DMPU itself is used as the solvent for the cyclization of the CEU. This creates a self-validating, closed-loop system that eliminates the need for complex downstream solvent separation.

  • Substrate Preparation: Dissolve 1.0 molar equivalent of N,N'-bis(2-cyanoethyl)urea in DMPU solvent.

  • Catalysis: Introduce a basic catalyst (e.g., sodium hydroxide or potassium carbonate) at 0.05 molar equivalents.

  • Cyclization: Heat the reactor to 80°C under continuous agitation for 2 hours. The base catalyzes the intramolecular nucleophilic attack of the urea nitrogen onto the nitrile carbon.

  • Recovery: Cool the reaction mixture to room temperature (20°C - 25°C). The cyclized imine product (N,N'-dialkyldihydrocytosine) will spontaneously precipitate from the DMPU solvent.

  • Separation: Isolate the precipitate via centrifugation or vacuum filtration. The recovered imine is now ready for standard Raney Nickel hydrogenation to yield pure DMPU.

DMPU_Synthesis Urea Urea CEU Cyanoethylated Urea (CEU) Urea->CEU AN Acrylonitrile AN->CEU CyclicImine Cyclized Imine (Precipitate) CEU->CyclicImine Base Catalyst in DMPU Solvent DMPU N,N'-Dimethylpropyleneurea (DMPU) CyclicImine->DMPU Hydrogenation (Raney Ni)

Caption: Reaction pathway for the synthesis of DMPU utilizing cyanoethylated urea as a cost-effective intermediate.

Application Domain 2: Production of Aliphatic Amines

Catalytic hydrogenation of the nitrile groups on CEUs yields primary aliphatic amines, which are vital for formulating surfactants and biocides.

The Mechanistic Challenge: Suppressing Secondary Amines

When hydrogenating nitriles, the intermediate imine can react with newly formed primary amines to create unwanted secondary amine co-products. The industry standard to suppress this condensation is to flood the reactor with liquid ammonia. However, handling pressurized ammonia increases cycle times, requires expensive recovery equipment, and poses environmental hazards [2].

The Promoted Sponge Cobalt Advantage: By utilizing a sponge cobalt catalyst doped with Lithium Hydroxide (LiOH), the surface basicity of the catalyst is fundamentally altered. The LiOH sterically and electronically hinders the condensation of the intermediate imines, allowing for high primary amine selectivity without the use of ammonia [2].

Performance Comparison
ParameterSponge Cobalt + LiOH (CEU Route)Standard Raney Nickel + Ammonia
Primary Amine Selectivity > 95% ~ 85 - 90%
Ammonia Requirement Zero High (Often 5:1 molar ratio to substrate)
Operating Pressure 75 - 800 psig > 1000 psig
Cycle Time 15 - 600 minutes> 300 minutes
Environmental Hazard LowHigh (Ammonia venting/recovery required)
Validated Protocol: Ammonia-Free Hydrogenation of CEU

Causality Note: Water is included in the LiOH preparation to ensure uniform distribution of the hydroxide promoter across the porous sponge cobalt surface, maximizing active site coverage.

  • Catalyst Preparation: In a 2-liter autoclave, load 18.1 g of unpromoted sponge cobalt catalyst (e.g., W.R. Grace Type 2700).

  • Promoter Addition: Dissolve 6.0 g of Lithium Hydroxide monohydrate (yielding ~7.5 mmol LiOH per gram of catalyst) in 58.5 g of deionized water. Add this solution to the autoclave [2].

  • Substrate Loading: Add 600 g of the cyanoethylated urea substrate (or related aliphatic nitrile).

  • Purging: Seal the autoclave. Purge the headspace three times with Nitrogen gas to remove oxygen, followed by three purges with Hydrogen gas.

  • Reaction Execution: Pressurize the reactor to 75 psig with Hydrogen. Heat the system to 100°C while maintaining continuous agitation at 50 RPM.

  • Completion: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes (typically 60–120 minutes). Cool, depressurize, and filter out the solid catalyst to recover the primary amine.

Hydrogenation_Workflow Prep Load CEU Substrate into Autoclave Cat Add Sponge Cobalt Catalyst + Aqueous LiOH Promoter Prep->Cat Purge Purge System (N2 followed by H2) Cat->Purge React Hydrogenation Phase (75 psig, 100°C, 50 RPM) Purge->React Recover Filter Catalyst & Recover Primary Amine React->Recover

Caption: Step-by-step ammonia-free catalytic hydrogenation workflow of cyanoethylated ureas to primary amines.

Conclusion

Cyanoethylated ureas have evolved from difficult-to-isolate mixtures into highly controlled, high-yield industrial precursors. For drug development professionals and chemical engineers, transitioning to CEU-based pathways offers distinct advantages: it eliminates the need for expensive diamine precursors in cyclic urea synthesis and, when paired with LiOH-promoted sponge cobalt, completely removes hazardous liquid ammonia from polyamine hydrogenation workflows.

References

  • Process for the production of cyclic N,N'-dialkylureas Source: United States Patent 6,096,891A URL
  • Hydrogenation of nitriles to produce amines Source: European Patent EP0913388A1 URL
  • 2-Cyanoethylurea (CID 96033) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Safety & Regulatory Compliance

Safety

1-(2-Cyanoethyl)-3-methylurea proper disposal procedures

Technical Guide: Operational and Disposal Protocols for 1-(2-Cyanoethyl)-3-methylurea As researchers and drug development professionals, ensuring the integrity of our experimental workflows extends beyond the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Operational and Disposal Protocols for 1-(2-Cyanoethyl)-3-methylurea

As researchers and drug development professionals, ensuring the integrity of our experimental workflows extends beyond the synthesis or assay stage; it encompasses the rigorous, safe, and compliant management of chemical waste. 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is a functionalized organic intermediate utilized in various synthetic pathways. Proper disposal requires an in-depth understanding of its physicochemical properties to prevent adverse reactions during waste accumulation and to ensure regulatory compliance.

Quantitative Physicochemical Data

Before initiating any disposal protocol, it is critical to review the compound's physical properties. This data dictates container compatibility, storage conditions, and the appropriate hazard communication required for your environmental health and safety (EHS) teams[1].

PropertyValueOperational Implication
CAS Number 7150-75-6Primary identifier for hazardous waste labeling.
Molecular Formula C5H9N3OHigh nitrogen content; requires complete oxidation during disposal.
Molecular Weight 127.14 g/mol Utilized for mass-balance calculations in waste logs.
Density 1.066 g/cm³Slightly denser than water; relevant for stratifying biphasic liquid waste.
Boiling Point 383.8°C (at 760 mmHg)Low volatility at room temperature reduces inhalation risks during transfer.
Flash Point 185.9°CNon-flammable under standard ambient laboratory conditions.

Data sourced from the ChemNet Chemical Database[1].

Mechanistic Justification: Why Professional Incineration over Benchtop Neutralization?

A common operational question in laboratory waste management is whether organic intermediates can be chemically degraded (neutralized) in the lab prior to disposal. For 1-(2-Cyanoethyl)-3-methylurea, benchtop chemical degradation is strictly discouraged .

  • Causality & Mechanism : The molecule contains both a urea moiety and a cyanoethyl group. While cyanoethyl groups can theoretically undergo hydrolysis under strongly acidic or basic conditions to yield carboxylic acids and ammonium salts, this reaction requires prolonged heating and the use of highly corrosive reagents. Attempting this in a standard laboratory setting introduces significant physical hazards (e.g., thermal burns, exposure to corrosive vapors) and generates a secondary, highly acidic/basic waste stream that still requires disposal.

  • The Self-Validating Standard : The authoritative standard for organic nitrogenous waste is professional high-temperature incineration[2]. Incineration completely oxidizes the organic framework into carbon dioxide, water, and nitrogen oxides (NOx). The resulting NOx gases are subsequently scrubbed by the disposal facility's emission control systems, providing a definitive, safe, and environmentally compliant resolution to the waste lifecycle.

Step-by-Step Methodology: Waste Accumulation & Disposal Protocol

To maintain a self-validating safety system, every step of the waste management workflow must include a verification check. Follow this protocol for the safe accumulation and disposal of 1-(2-Cyanoethyl)-3-methylurea.

Step 1: Hazard Assessment & Compatibility Verification

  • Action : Before adding the compound to a waste container, verify the contents of the existing waste stream.

  • Causality : 1-(2-Cyanoethyl)-3-methylurea must be segregated from strong oxidizers, concentrated acids, and strong bases to prevent exothermic hydrolysis or the theoretical release of volatile byproducts.

  • Validation : Check the waste log attached to the container. If the pH of the existing liquid waste is <2 or >12.5, or if oxidizers are present, initiate a new, separate waste container.

Step 2: Containerization

  • Action : Select a chemically compatible container, typically High-Density Polyethylene (HDPE) or borosilicate glass.

  • Causality : These materials are inert to most organic ureas and their common solvent vehicles (e.g., DMSO, methanol, dichloromethane).

  • Validation : Visually inspect the container for micro-fractures or compromised cap threads before use.

Step 3: Point-of-Generation Labeling

  • Action : Affix a standardized hazardous waste label immediately upon placing the first drop or crystal of waste into the container.

  • Causality : Unlabeled "mystery liquids" are a primary cause of laboratory accidents and regulatory fines. The label must explicitly state "Hazardous Waste" and list all constituents (e.g., "1-(2-Cyanoethyl)-3-methylurea 10%, Methanol 90%").

  • Validation : Ensure the label is legible and securely adhered before the container leaves the fume hood.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action : Store the sealed container in a designated SAA at or near the point of generation. According to [3], containers must remain closed at all times except when actively adding or removing waste.

  • Causality : SAAs provide regulatory flexibility, allowing researchers to accumulate up to 55 gallons of non-acute hazardous waste locally before requiring transfer to a central facility[4].

  • Validation : Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks.

Step 5: EHS Coordination & Final Disposal

  • Action : Once the container reaches its volume limit or the maximum accumulation time dictated by your institution, seal it and initiate a pickup request with your Environmental Health and Safety (EHS) department.

  • Causality : EHS professionals coordinate with licensed hazardous waste contractors to ensure the material is transported safely and destroyed via high-temperature incineration, complying with federal Resource Conservation and Recovery Act (RCRA) standards[2].

  • Validation : Obtain and file the waste transfer receipt provided by EHS to close the chain of custody.

Workflow Visualization

The following diagram illustrates the logical progression of the disposal workflow, emphasizing the transition from generation to professional destruction.

WasteManagement Step1 1. Waste Generation 1-(2-Cyanoethyl)-3-methylurea Step2 2. Hazard Assessment (Check Compatibility) Step1->Step2 Step3 3. Segregation & Containerization Step2->Step3 Step4 4. Satellite Accumulation Area (SAA) Storage Step3->Step4 Step5 5. EHS Transfer & High-Temp Incineration Step4->Step5

Figure 1: Standardized laboratory waste management workflow for 1-(2-Cyanoethyl)-3-methylurea.

References

  • Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Generation." US EPA.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium Volume 1: Satellite Accumulation Areas." US EPA.[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Publications & Resources.[Link]

Sources

Handling

Standard Operating Procedure and PPE Matrix for the Safe Handling of 1-(2-Cyanoethyl)-3-methylurea

As drug development accelerates, the use of specialized synthetic intermediates like 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is becoming increasingly common. However, the presence of both a cyanoethyl group and a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the use of specialized synthetic intermediates like 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) is becoming increasingly common. However, the presence of both a cyanoethyl group and a urea moiety presents a unique dual-hazard profile. This guide synthesizes physicochemical data with field-proven laboratory safety protocols to provide researchers with a comprehensive, self-validating system for handling this compound. Our operational goal is to ensure research continuity while strictly mitigating risks associated with acute toxicity and dermal exposure.

Section 1: Physicochemical Properties & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior and structural hazards of 1-(2-Cyanoethyl)-3-methylurea.

  • The Cyanoethyl Moiety: Aliphatic nitriles are known for their acute toxicity. Upon systemic absorption (via dermal contact or inhalation of aerosols), they can be metabolized to release cyanide ions, which interfere with cellular respiration by inhibiting cytochrome c oxidase [5]. Furthermore, thermal decomposition or contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.

  • The Urea Backbone: While generally less acutely toxic than the nitrile group, the urea structural component acts as a mild to moderate irritant to the skin, eyes, and mucous membranes.

  • Physical State: With a boiling point of 383.8°C and a density of 1.066 g/cm³ () [1], this compound is typically handled as a high-boiling liquid or crystalline solid at room temperature, making aerosolized dust or splash droplets the primary exposure vectors rather than ambient vapor.

Causality in PPE Selection: Why not use standard nitrile gloves? Nitrile gloves are copolymers of acrylonitrile and butadiene. Because "like dissolves like," aliphatic nitriles can permeate standard nitrile gloves more rapidly than other materials () [3]. Therefore, for handling cyanoethyl derivatives, butyl rubber is the scientifically validated choice. Butyl rubber's dense, saturated polyisobutylene backbone provides superior resistance to permeation by polar organic nitriles () [2].

Section 2: Quantitative Data & PPE Matrix

Table 1: Physicochemical & Hazard Summary
Property / ParameterValue / SpecificationCausality / Operational Impact
CAS Number 7150-75-6Unique identifier for chemical inventory tracking.
Molecular Formula C5H9N3OIndicates presence of nitrogenous groups; risk of NOx upon combustion.
Density 1.066 g/cm³Slightly denser than water; relevant for biphasic extractions.
Boiling Point 383.8°CLow volatility at room temp; primary risk is dust/aerosol, not vapor.
Flash Point 185.9°CCombustible but not highly flammable under standard conditions.
Table 2: Personal Protective Equipment (PPE) Specifications
PPE CategoryRecommended Material/TypeJustification & E-E-A-T Insight
Hand Protection Butyl Rubber (>0.3mm) or Silver Shield®Butyl rubber resists aliphatic nitrile permeation. Standard nitrile gloves are strictly for incidental splash protection only () [4].
Eye Protection Indirect Vented GogglesPrevents localized accumulation of aerosolized particles and protects against splash hazards during solvation.
Body Protection Tychem® or Poly-blend Lab CoatPrevents dermal accumulation. Must feature knit cuffs to prevent wrist exposure between the glove and sleeve.
Respiratory FFP3 / N100 Particulate RespiratorRequired only if handling outside a certified Class II Fume Hood. Mitigates inhalation of cyanoethyl-laden dust.

Section 3: Logical Workflow & Visualization

To conceptualize the hazard mitigation strategy, the following diagram illustrates the relationship between the chemical's structural hazards and the required PPE interventions.

G Hazard 1-(2-Cyanoethyl)-3-methylurea (CAS: 7150-75-6) Tox Acute Toxicity (Cyanoethyl Group) Hazard->Tox Irrit Skin/Eye Irritation (Urea Moiety) Hazard->Irrit Decomp Thermal Decomposition (Releases HCN / NOx) Hazard->Decomp Resp Fume Hood & N100/FFP3 Respirator Tox->Resp Prevents Aerosol Inhalation Gloves Butyl Rubber Gloves (>0.3mm thickness) Tox->Gloves Prevents Dermal Absorption Eye Chemical Goggles & Face Shield Irrit->Eye Blocks Splash/Dust Contact Decomp->Resp Mitigates Inhalation Risk

Hazard causality pathway mapping structural risks of 1-(2-Cyanoethyl)-3-methylurea to PPE.

Section 4: Experimental Protocols & Safe Handling Methodology

Protocol 1: Pre-Operational PPE Validation & Donning

Trustworthiness in safety relies on self-validating steps. Never assume PPE is flawless out of the box.

  • Glove Integrity Test: Before donning, perform a pneumatic leak test on the butyl rubber gloves. Trap air inside the glove, roll the cuff tightly, and apply gentle pressure. Submerge the inflated fingers in a clean water bath to check for micro-bubbles (indicating punctures). Dry thoroughly before use.

  • Fume Hood Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Verify the calibration sticker is in date.

  • Donning Sequence: Don the lab coat, followed by eye protection. Finally, don the butyl rubber gloves, ensuring the cuffs of the gloves are pulled over the knit cuffs of the lab coat to eliminate exposed skin at the wrists.

Protocol 2: Weighing and Solvation
  • Anti-Static Preparation: Because the compound may present as a powder that can aerosolize, use an anti-static zero-stat gun on the weighing spatulas and weigh boats to prevent electrostatic dispersion.

  • Transfer: Inside the fume hood, slowly transfer the 1-(2-Cyanoethyl)-3-methylurea into the tared vessel. Keep the source container closed when not actively transferring.

  • Solvation: Add the required solvent slowly. Crucial Note: Never dissolve this compound in strong mineral acids (e.g., concentrated HCl or H₂SO₄) unless specifically required by a validated synthetic route, as acidic hydrolysis of the cyanoethyl group can rapidly liberate lethal hydrogen cyanide (HCN) gas [5].

Protocol 3: Doffing and Decontamination
  • Glove Decontamination: While still in the fume hood, wipe the exterior of the butyl gloves with a solvent compatible with both the chemical and the glove (e.g., a mild soapy water solution).

  • Doffing Sequence: Remove gloves using the "beak method" (pinching the outside of one glove, pulling it off inside out, then sliding an ungloved finger under the cuff of the remaining glove). Dispose of gloves as hazardous solid waste.

  • Hand Hygiene: Wash hands immediately with soap and cold water. Cold water keeps skin pores closed, minimizing the potential absorption of any micro-contaminants.

Section 5: Emergency Response & Disposal Plans

Spill Response:

  • Minor Spill (<50g): Cover the spill with an inert, absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust. Sweep gently using a non-sparking tool to avoid dust generation, and place into a sealable, chemically resistant hazardous waste container.

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. If symptoms of nitrile poisoning occur (weakness, difficulty breathing, confusion), seek immediate medical attention and provide the SDS to emergency responders.

Disposal Plan:

  • Segregation: Dispose of 1-(2-Cyanoethyl)-3-methylurea waste in a clearly labeled "Non-Halogenated Organic Waste" container.

  • Incompatibility Warning: Ensure the waste container does not contain strong oxidizers or strong acids. Mixing cyanoethyl compounds with acidic waste streams is a critical safety violation that can lead to fatal HCN generation in the waste storage area.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aliphatic Nitriles". NJ.gov. [Link]

  • Doctor Guide Online. "Are Nitrile Gloves Toxic? Clear, Concise Facts". Doctor Guide Online.[Link]

  • Hanvo Safety. "Types of Gloves Used in Laboratory". Hanvo Safety. [Link]

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